2-[(4-bromophenyl)methyl]oxirane
Description
Properties
CAS No. |
62826-21-5 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[(4-bromophenyl)methyl]oxirane for Advanced Research Applications
Core Molecular Profile: Structure and Physicochemical Properties
2-[(4-bromophenyl)methyl]oxirane, a key intermediate in synthetic organic chemistry, possesses a unique combination of a reactive oxirane (epoxide) ring and a versatile brominated aromatic moiety. This structure makes it a valuable building block for introducing complex functionalities in drug discovery and materials science. The IUPAC name for this compound is 2-[(4-bromophenyl)methyl]oxirane, and its structure is systematically designed for subsequent chemical modifications.[1]
The molecule consists of a central three-membered oxirane ring. A methylene bridge (-CH2-) connects the C2 position of this oxirane ring to the para-position of a brominated benzene ring.
Caption: Chemical structure of 2-[(4-bromophenyl)methyl]oxirane.
The fundamental properties of 2-[(4-bromophenyl)methyl]oxirane are summarized below. These values are critical for reaction planning, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Monoisotopic Mass | 211.98367 Da | [1] |
| CAS Number | 11680098 | [1] |
| SMILES | C1C(O1)CC2=CC=C(C=C2)Br | [1] |
| InChIKey | OWSUCIGLIXNPJE-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.6 | [1] |
Spectroscopic data for a related compound, 2-(1-(4-Bromophenyl)vinyl)oxirane, shows characteristic signals that can be extrapolated for structural confirmation, including aromatic proton signals around δ 7.3-7.5 ppm and oxirane proton signals at higher fields in ¹H NMR. The mass spectrum would show a characteristic isotopic pattern for bromine.[2]
Synthesis and Mechanistic Considerations
The synthesis of substituted oxiranes is a cornerstone of organic chemistry. For 2-[(4-bromophenyl)methyl]oxirane, a common and efficient laboratory-scale synthesis involves the epoxidation of the corresponding alkene, 4-bromoallylbenzene.
The most direct method for synthesizing this oxirane is the electrophilic addition of an oxygen atom across the double bond of 4-bromoallylbenzene. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its reactivity, selectivity, and ease of handling.
Caption: General workflow for the synthesis of 2-[(4-bromophenyl)methyl]oxirane.
Causality Behind Experimental Choices:
-
Reagent (m-CPBA): m-CPBA is chosen for its ability to deliver a neutral electrophilic oxygen atom, which minimizes the risk of premature acid-catalyzed ring-opening of the newly formed epoxide.
-
Solvent (DCM): Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both the alkene and m-CPBA without participating in the reaction.
-
Workup (Sodium Thiosulfate): An aqueous wash with a reducing agent like sodium thiosulfate (Na₂S₂O₃) is essential to quench any unreacted peroxy acid and the m-chlorobenzoic acid byproduct, facilitating purification.
Chemical Reactivity: The Oxirane Ring-Opening
The synthetic utility of 2-[(4-bromophenyl)methyl]oxirane is dominated by the high ring strain of the epoxide, which makes it susceptible to nucleophilic attack. The regioselectivity of this ring-opening is critically dependent on the reaction conditions (acidic vs. basic/neutral), providing precise control over the final product structure.[3]
Sources
Solubility Profile of 2-[(4-bromophenyl)methyl]oxirane in Organic Solvents: A Technical Guide to Prediction, Determination, and Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-[(4-bromophenyl)methyl]oxirane (C9H9BrO), a crucial intermediate in pharmaceutical synthesis and materials science. Due to the limited availability of specific quantitative solubility data in public literature[1], this document emphasizes the foundational principles governing its solubility. We present a predicted solubility profile based on an analysis of the compound's molecular structure and relevant intermolecular forces. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, ensuring researchers can generate reliable and reproducible data. This guide is designed to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize 2-[(4-bromophenyl)methyl]oxirane in their work.
Introduction to 2-[(4-bromophenyl)methyl]oxirane
2-[(4-bromophenyl)methyl]oxirane is a substituted epoxide compound. Its structure consists of a bromophenyl group attached to a methyl-oxirane moiety. The key structural features—a bulky, nonpolar aromatic ring, a polar three-membered epoxide (oxirane) ring, and a methylene bridge—dictate its physicochemical properties, including its solubility. The high reactivity of the strained epoxide ring makes this compound a valuable electrophilic building block for introducing the 4-bromobenzyl group in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[2] An accurate understanding of its solubility is paramount for reaction optimization, purification, formulation, and ensuring process safety.
The Science of Solubility: Theoretical Framework
The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[3][4][5] Dissolution is favored when the intermolecular forces formed between the solute and solvent molecules are comparable in strength to the forces within the pure solute and pure solvent.
For 2-[(4-bromophenyl)methyl]oxirane, the key intermolecular forces at play are:
-
London Dispersion Forces: These are the primary forces associated with the large, electron-rich bromophenyl group. These nonpolar interactions are significant and favor solubility in nonpolar solvents.
-
Dipole-Dipole Interactions: The strained three-membered ether ring of the epoxide group creates a significant dipole moment, making this part of the molecule polar.[6] These interactions favor solubility in polar aprotic solvents.
-
Hydrogen Bonding: The oxygen atom in the oxirane ring has lone pairs of electrons and can act as a hydrogen bond acceptor. This allows for some interaction with polar protic solvents, though the molecule lacks a hydrogen bond donor.
The overall solubility in a given solvent is a balance of these competing interactions.
Predicted Qualitative Solubility Profile
While empirical data is essential, a predicted profile can guide initial solvent screening. The following table synthesizes the expected solubility based on the molecular structure of 2-[(4-bromophenyl)methyl]oxirane and general principles of epoxide solubility.[6][7]
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Acetone, Methyl Ethyl Ketone (MEK), Tetrahydrofuran (THF), Ethyl Acetate | High / Miscible | Strong dipole-dipole interactions between the solvent and the polar oxirane ring are the dominant favorable force. |
| Aromatic | Toluene, Xylene | High / Miscible | Strong London dispersion forces between the aromatic rings of the solvent and the bromophenyl group of the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Good balance of polarity and polarizability to interact with both the polar and nonpolar regions of the molecule. |
| Polar Protic | Ethanol, Isopropanol, Methanol | Moderate to High | Solvents can act as hydrogen bond donors to the epoxide oxygen. Solubility may be limited by the large nonpolar moiety. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Moderate | Solubility is driven by London dispersion forces, but the polar epoxide ring may limit miscibility compared to purely nonpolar solutes. |
| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic bromophenyl group dominates the molecule, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water.[8] |
Experimental Protocol for Quantitative Solubility Determination
This section provides a robust, self-validating protocol for determining the equilibrium solubility of 2-[(4-bromophenyl)methyl]oxirane. The isothermal equilibrium method is the gold standard, ensuring that the solvent is fully saturated at a specific temperature.
Principle of the Method
An excess of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as gravimetric analysis or High-Performance Liquid Chromatography (HPLC).
Diagram of Experimental Workflow
Caption: Workflow for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment
-
2-[(4-bromophenyl)methyl]oxirane (purity >98%)
-
Organic solvents (analytical or HPLC grade)
-
Analytical balance (readability ±0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic agitator (shaker bath or orbital shaker in a temperature-controlled incubator)
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, ensure chemical compatibility, e.g., PTFE for most organic solvents)
-
For Gravimetric Analysis: Aluminum weighing pans, oven.
-
For HPLC Analysis: HPLC system with UV detector, appropriate column (e.g., C18), mobile phase solvents.
Step-by-Step Methodology
-
Preparation: Add an excess amount of 2-[(4-bromophenyl)methyl]oxirane (e.g., ~100 mg) to a pre-weighed vial. The amount should be sufficient to ensure solid remains after equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.[9]
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate vigorously for 24 to 48 hours. A preliminary time-course study can be run to determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric) or an HPLC vial. This step is critical to remove all undissolved micro-particulates.
Quantification: Choosing the Right Method
-
Procedure: Accurately weigh the vial containing the filtered supernatant. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.
-
Calculation:
-
Solubility (mg/mL) = (Weight of residue in mg) / (Volume of aliquot in mL)
-
-
Causality: This method is simple and direct but is only suitable for non-volatile solvents and solutes. It relies on the accurate removal of all solvent without loss of the solute.
-
Procedure:
-
Prepare a series of calibration standards of 2-[(4-bromophenyl)methyl]oxirane of known concentrations in the test solvent.
-
Analyze the standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Accurately dilute the filtered sample solution with the test solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)
-
-
Causality: HPLC is a highly sensitive and specific method, making it the preferred choice for most applications.[10] It can distinguish the analyte from potential impurities and is effective even at low concentrations.[11][12]
Factors Influencing Solubility and Data Interpretation
Several factors can significantly impact solubility measurements, and understanding them is key to obtaining reliable data.
-
Temperature: The solubility of solids generally increases with temperature, as the dissolution process is often endothermic.[13][14] Therefore, it is critical to state the temperature at which the solubility was determined.
-
Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified starting material is essential for accurate measurements.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility.[13] The most stable polymorph is typically the least soluble. It is good practice to characterize the solid form before and after the experiment.
Visualization of Key Intermolecular Forces
The following diagram illustrates the primary intermolecular forces that govern the solubility of 2-[(4-bromophenyl)methyl]oxirane in different classes of organic solvents.
Caption: Dominant intermolecular forces driving solubility in different solvent types.
Safety Considerations
While a specific Safety Data Sheet (SDS) for 2-[(4-bromophenyl)methyl]oxirane was not found in the search, related brominated aromatic compounds and epoxides are often classified as hazardous.[15][16][17][18][19]
-
Handling: Always handle the compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Hazards: Assumed to be a skin and eye irritant. Epoxides as a class should be handled with care due to their reactivity. Avoid inhalation and skin contact.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). 2-[(4-bromophenyl)methyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]
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Neweco. (2020, June 15). Epoxy resins are soluble in organic solvents such as aromatic ketones. Quanzhou Neweco High Polymer Material Co. Ltd. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]
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St. Olaf College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-bromophenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]
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Chemdad. (n.d.). 2-(4-BROMOPHENYL)OXIRANE. Retrieved from [Link]
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BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
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PubMed. (n.d.). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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ResearchGate. (2025, August 6). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
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IJPSR. (2026, February 1). Solubility Enhancement and Analytical Techniques: A Comprehensive Review. Retrieved from [Link]
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Foreword: The Emergence of the 4-Bromobenzyl Moiety as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 4-Bromobenzyl Derivatives in Drug Discovery
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple protein targets—is a cornerstone of efficient lead generation. The 4-bromobenzyl group has steadily emerged as one such scaffold, demonstrating a remarkable versatility that imparts a range of potent biological activities to its derivatives. The presence of the bromine atom, a heavy halogen, offers a unique combination of lipophilicity, metabolic stability, and the capacity for halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity for target proteins.
This technical guide provides a comprehensive exploration of the biological activities associated with 4-bromobenzyl derivatives, with a conceptual nod to the synthetic potential of their oxirane precursors. While direct and extensive research on 4-bromobenzyl oxirane derivatives is nascent, the oxirane ring represents a highly valuable and reactive intermediate. Its susceptibility to nucleophilic ring-opening provides a versatile entry point for the synthesis of a diverse array of more complex, biologically active molecules. We will, therefore, explore the established activities of various 4-bromobenzyl-containing compounds, from anticancer agents to enzyme inhibitors, and provide the technical framework for their evaluation, always with an eye toward the synthetic possibilities that precursors like oxiranes unlock.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable, field-proven protocols for the assessment of these promising compounds.
Part 1: The Spectrum of Biological Activity
The incorporation of the 4-bromobenzyl moiety has led to the development of compounds with significant therapeutic potential across several disease areas. The following sections detail the key biological activities that have been identified and characterized.
Anticancer and Cytotoxic Properties
A significant body of research has focused on the anticancer potential of 4-bromobenzyl derivatives. These compounds have demonstrated potent antiproliferative effects against a variety of cancer cell lines.
Mechanism of Action: Dual Topoisomerase Inhibition
One of the primary mechanisms underlying the anticancer activity of this class of compounds is the inhibition of DNA topoisomerases.[1][2] Topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and repair.[1] By inhibiting these enzymes, 4-bromobenzyl derivatives can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells. For instance, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines were designed as dual inhibitors of topoisomerase-I and -II.[1][2]
Induction of Apoptosis
Beyond topoisomerase inhibition, these derivatives have been shown to induce apoptosis through intrinsic pathways. Key observations include:
-
Morphological Changes: Treatment of cancer cells, such as the FaDu (human pharynx squamous cell carcinoma) line, with potent 4-bromobenzyl derivatives leads to noticeable changes in cell morphology, including cell rounding and detachment, which are indicative of cytotoxicity.[1]
-
Mitochondrial Membrane Potential (Δψm) Disruption: A hallmark of early apoptosis is the loss of mitochondrial membrane potential. Staining with cationic dyes like Rhodamine 123 has revealed that active compounds can disrupt the Δψm in a dose-dependent manner, leading to the release of pro-apoptotic factors like cytochrome c.[1]
A series of epoxide and pyrazole analogs of the natural anticancer agent combretastatin were synthesized and evaluated for their cytotoxicity.[5] While the pyrazoles were generally more active, this research highlights the exploration of different heterocyclic scaffolds derived from chalcone-like precursors, a synthetic route where oxiranes can be key intermediates.[5]
Quantitative Cytotoxicity Data
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The data below, summarized from studies on various cancer cell lines, illustrates the potential of this chemical class.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine Derivative (7a) | FaDu (HTB-43) | 1.73 | [1][2] |
| Pyrazole Derivative (21) | B16 Melanoma | 5 | [5] |
| Pyrazole Derivative (21) | L1210 Leukemia | 2.4 | [5] |
| Benzochromene Derivatives | Various | 4.6 - 21.5 | [6] |
This table is a representative summary. Please consult the original publications for a comprehensive list of compounds and cell lines.
Potent and Selective Enzyme Inhibition
The 4-bromobenzyl scaffold has also proven to be an effective pharmacophore for the design of potent and selective enzyme inhibitors, targeting enzymes implicated in neurodegenerative diseases and metabolic disorders.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[7]
-
N-substituted-(4-bromophenyl)sulfonamides have been synthesized and shown to exhibit good inhibitory potential against both AChE and α-glucosidase.[4]
-
Novel 4-phenylbutenone derivatives containing a bromophenol structure were found to be highly effective inhibitors of AChE and BChE, with Ki values in the picomolar range.[7]
Monoamine Oxidase (MAO) Inhibition
MAO-B inhibitors are used to treat Parkinson's disease by preventing the breakdown of dopamine.[8] A series of fluorinated benzyloxy chalcone derivatives were evaluated, and the compound bearing a 4-bromophenyl substituent, (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13), was the most potent MAO-B inhibitor with an IC50 value of 0.0053 µM.[8] This was four times more potent than the reference drug safinamide. Kinetic studies confirmed that this compound acts as a competitive and reversible inhibitor.[8]
Quantitative Enzyme Inhibition Data
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| N-substituted-(4-bromophenyl)sulfonamides | AChE | IC50: 52.63 - 98.72 µM | [4] |
| 4-phenylbutenone derivatives | AChE | Ki: 14.81 - 33.99 pM | [7] |
| 4-phenylbutenone derivatives | BChE | Ki: 5.64 - 19.30 pM | [7] |
| Fluorobenzyloxy chalcone (FBZ13) | MAO-B | IC50: 0.0053 µM | [8] |
Antimicrobial and Antifungal Activity
The structural versatility of 4-bromobenzyl derivatives has also been leveraged to develop agents with significant antimicrobial properties. The bromine atom can enhance membrane permeability and interaction with microbial targets.
Several classes of compounds have been investigated:
-
Triazole Derivatives: Novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives have been synthesized and screened for their activity against various strains of bacteria and fungi.[9]
-
Benzopyran Derivatives: Benzopyran scaffolds are known to exhibit diverse pharmacological activities.[3] Bromo benzyl amine substituted chromenes have been synthesized and shown to possess promising antimicrobial activity against pathogenic microorganisms, with the para-position of the bromine atom being crucial for significant activity.[3]
-
Benzyl Bromides: Studies comparing benzyl bromides, ketones, and their corresponding chalcone derivatives found that the benzyl bromide compounds themselves demonstrated strong antibacterial and antifungal properties, sometimes superior to the more complex derivatives.[10]
Part 2: Methodologies for Biological Evaluation
A rigorous and systematic approach to evaluating the biological activity of novel 4-bromobenzyl derivatives is critical. The following section outlines core experimental workflows and protocols. The causality behind these choices lies in creating a tiered screening funnel, starting with broad cytotoxicity assessments and progressing to more detailed mechanistic studies for the most promising candidates.
General Workflow for Cytotoxicity Assessment
The initial evaluation of a new compound's potential as an anticancer agent follows a logical progression from high-throughput screening to detailed mechanistic investigation.[11] This approach ensures that resources are focused on the most promising candidates.
Caption: General workflow for cytotoxicity assessment.
Detailed Experimental Protocols
Protocol 2.2.1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., FaDu, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-bromobenzyl oxirane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2.2.2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound of interest at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC or PE) and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 3: Mechanistic Insights and Signaling Pathways
Understanding the molecular pathways perturbed by 4-bromobenzyl derivatives is key to their rational development as therapeutic agents. As many of these compounds induce apoptosis, a simplified representation of this pathway is illustrated below.
Caption: Simplified apoptotic pathway induced by topoisomerase inhibition.
Conclusion and Future Outlook
The 4-bromobenzyl moiety is a highly validated privileged scaffold in medicinal chemistry, imparting potent anticancer, enzyme inhibitory, and antimicrobial activities to a wide range of derivatives. The ease of synthesis and the potential for diverse functionalization, particularly from reactive intermediates like 4-bromobenzyl oxirane, make this an attractive starting point for drug discovery campaigns.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold is needed to optimize potency and selectivity while minimizing off-target toxicity.
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to assess the drug-like properties of lead compounds.
-
Target Deconvolution: For compounds with unknown mechanisms, advanced techniques like chemical proteomics can identify their direct molecular targets.
-
Exploration of Oxirane Chemistry: A focused effort to synthesize and screen 4-bromobenzyl oxirane derivatives directly could uncover novel biological activities, leveraging the unique reactivity of the epoxide ring as a pharmacophore itself rather than just a synthetic intermediate.
By continuing to explore the rich chemical space accessible from this scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents for a range of human diseases.
References
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Kumar, R., et al. (2022). Design and Efficient Synthesis of New 4-Amino-Substituted 2-(4-Bromobenzyl)-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines of Anticancer Interest and Their In Silico Study. ResearchGate. [https://www.researchgate.net/publication/360706041_Design_and_Efficient_Synthesis_of_New_4-Amino-Substituted_2-4-Bromobenzyl-5678-tetrahydrobenzo45thieno23-dpyrimidines_of_Anticancer_Interest_and_Their_In_Silico_Study]
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Technical Assessment & Safety Protocol: 2-[(4-bromophenyl)methyl]oxirane
The following technical guide provides an in-depth assessment of 2-[(4-bromophenyl)methyl]oxirane , structured for researchers and drug development professionals.
CAS Registry Number: 62826-21-5
Synonyms: 2-(4-Bromobenzyl)oxirane; 4-Bromoallylbenzene oxide
Formula: C
Executive Summary
2-[(4-bromophenyl)methyl]oxirane is a bifunctional electrophilic intermediate widely utilized in medicinal chemistry for the installation of the 4-bromobenzyl motif via ring-opening reactions. Unlike its styrene oxide analog (2-(4-bromophenyl)oxirane), the methylene spacer in this compound alters its steric profile and reactivity, making it a critical scaffold for synthesizing topoisomerase inhibitors and other heterocyclic bioactive agents.
This guide synthesizes safety data, handling protocols, and experimental workflows, prioritizing the management of its alkylating potential and hydrolytic instability.
Part 1: Chemical Identity & Structural Analysis[1]
The distinction between the benzyl and phenyl oxirane derivatives is critical for accurate stoichiometry and safety assessment.
| Property | Specification |
| IUPAC Name | 2-[(4-bromophenyl)methyl]oxirane |
| Structure | 4-Br-Ph-CH |
| Physical State | Colorless to pale yellow liquid / Low-melting solid |
| Boiling Point | Predicted ~250°C (Decomposes) |
| Solubility | Soluble in DCM, THF, DMSO; Hydrolytically unstable in acidic water |
| Reactivity Class | Electrophilic Alkylating Agent (Epoxide) |
Structural Visualization
The following diagram illustrates the core reactivity nodes: the electrophilic epoxide ring (susceptible to nucleophilic attack) and the aryl bromide (available for cross-coupling).
Figure 1: Functional reactivity map of 2-[(4-bromophenyl)methyl]oxirane.
Part 2: Hazard Identification & Risk Assessment (GHS)[4]
As an epoxide, this compound is an alkylating agent . Safety protocols must assume it is genotoxic until proven otherwise.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[2]
-
Serious Eye Damage/Irritation: Category 2A (H319)[2]
-
Germ Cell Mutagenicity: Category 2 (H341) - Suspected of causing genetic defects due to epoxide alkylation mechanism.
-
Specific Target Organ Toxicity (SE): Category 3 (H335) - Respiratory Irritation.[2]
Toxicological Mechanism
The oxirane ring possesses high ring strain (~27 kcal/mol). Upon contact with biological nucleophiles (DNA bases, proteins), it undergoes ring-opening alkylation.
-
Primary Risk: Direct DNA alkylation leading to mutagenesis.
-
Secondary Risk: Sensitization via haptenization of skin proteins.
Part 3: Handling, Storage, & Stability Protocols
Stability & Storage
Epoxides are prone to hydrolysis (forming diols) and polymerization (initiated by Lewis acids or strong bases).
-
Temperature: Store at 2–8°C .
-
Atmosphere: Inert gas (Argon/Nitrogen) is mandatory. Moisture initiates hydrolysis to 3-(4-bromophenyl)propane-1,2-diol.
-
Container: Teflon-lined caps. Avoid metal containers that may leach Lewis acidic ions (Fe³⁺), which catalyze polymerization.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection against prolonged contact with small, lipophilic epoxides.
| Component | Recommendation | Rationale |
| Gloves | Double-gloving (Nitrile + Laminate) | Prevents permeation of the lipophilic alkylator. |
| Respiratory | Fume hood (Face velocity >100 fpm) | Prevents inhalation of aerosols/vapors. |
| Eyes | Chemical Splash Goggles | Face shield required if handling >5g volumes. |
Part 4: Experimental Workflow (Synthesis & Application)
Protocol: Synthesis via Prilezhaev Reaction
A standard method for generating this compound is the epoxidation of 4-bromoallylbenzene.
Reagents:
-
4-Bromoallylbenzene (1.0 equiv)
-
m-Chloroperoxybenzoic acid (mCPBA, 1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated NaHCO
/ Na SO
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-bromoallylbenzene in DCM (0.1 M concentration) at 0°C.
-
Addition: Add mCPBA portion-wise over 30 minutes. Reasoning: Exothermic control prevents thermal decomposition of the peracid.
-
Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC (Hexane/EtOAc).
-
Quenching (Critical):
-
Wash with 10% Na
SO to reduce excess peroxides (starch-iodide test negative). -
Wash with Sat. NaHCO
to remove m-chlorobenzoic acid byproduct.
-
-
Isolation: Dry over MgSO
, filter, and concentrate in vacuo. -
Purification: Silica gel chromatography. Note: Use 1% Triethylamine in eluent to neutralize silica acidity and prevent epoxide ring opening.
Reaction Pathway Diagram
Figure 2: Synthesis and purification logic flow.
Part 5: Emergency Response & Waste Disposal
Spill Management Logic
Do not use water initially, as it spreads the lipophilic epoxide.
-
Evacuate: Clear the area of non-essential personnel.
-
Absorb: Use vermiculite or sand.
-
Deactivate: Treat the absorbed material with a solution of 5% NaOH or Aqueous Ammonia .
-
Chemistry: Hydroxide/Ammonia acts as a nucleophile to open the epoxide ring, converting it to a less toxic diol or amino-alcohol.
-
-
Disposal: Incinerate in a chemical combustor equipped with a scrubber (to handle HBr generation).
First Aid Rationale
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Avoid organic solvents (ethanol/DMSO) as they enhance skin penetration.
-
Eye Contact: Flush with water for 15 minutes.[4] Consult an ophthalmologist immediately due to corneal alkylation risk.
References
-
PubChem. (n.d.). Compound Summary for CID 11680098: 2-[(4-bromophenyl)methyl]oxirane. National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment. PubMed Central. Retrieved February 12, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 12, 2026, from [Link]
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difference between benzyl oxirane and styrene oxide derivatives
Topic: Structural Homology vs. Electronic Divergence: A Technical Analysis of Styrene Oxide and Benzyl Oxirane Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
Executive Summary: The "One-Carbon" Divergence
In drug development and organic synthesis, the distinction between Styrene Oxide (Phenyloxirane) and Benzyl Oxirane (2,3-epoxypropylbenzene) represents a classic case where a single methylene spacer (
While both are aromatic epoxides used as electrophilic intermediates, they belong to distinct mechanistic classes.[1] Styrene oxide functions as a benzylic electrophile capable of
Structural & Electronic Architecture
The core difference lies in the electronic communication between the aromatic ring and the strained oxirane system.
-
Styrene Oxide (SO): The epoxide ring is directly conjugated to the phenyl group. The
-system of the benzene ring can stabilize a developing positive charge at the -carbon (benzylic position) during ring opening. -
Benzyl Oxirane (BO): The epoxide is isolated from the phenyl ring by a methylene spacer. The aromatic ring exerts a weak inductive effect (
) but cannot participate in resonance stabilization of the epoxide carbons.
Visual Analysis: Electronic Resonance vs. Induction
Figure 1: Mechanistic divergence driven by the presence or absence of the methylene spacer.
Reactivity & Regioselectivity Profiles
The most critical operational difference is the regioselectivity of nucleophilic ring opening.
Nucleophilic Attack Patterns
| Feature | Styrene Oxide (SO) | Benzyl Oxirane (BO) |
| Dominant Mechanism | Mixed | Strict |
| Acidic Conditions | Mixture/Terminal: Attack favors the less hindered terminal carbon, though internal attack can occur.[1] | |
| Basic Conditions | Mixture: While sterics suggest terminal attack, the benzylic electronic effect still directs significant attack to the internal carbon. | |
| Rate of Hydrolysis | Fast (Benzylic activation) | Slow (Aliphatic baseline) |
Case Study: Reaction with Amines
-
Experiment: Reaction with benzylamine in ethanol.
-
SO Outcome: Significant formation of the
-amino alcohol (internal attack) alongside the -amino alcohol. -
BO Outcome: >95% formation of the secondary alcohol (terminal attack), yielding the linear chain extension.
Enzymatic Metabolism & Toxicology
In drug discovery, the metabolic stability and genotoxicity of these epoxides differ markedly.[1] Styrene oxide is a known mutagen, whereas benzyl oxirane derivatives often serve as safer metabolic intermediates.[1]
Epoxide Hydrolase (EH) Specificity
Microsomal Epoxide Hydrolase (mEH) and Soluble Epoxide Hydrolase (sEH) show distinct kinetic resolutions for these substrates.[1]
-
Styrene Oxide: A "privileged" substrate for mEH.[1] The enzyme rapidly hydrolyzes (S)-styrene oxide, often leaving the (R)-enantiomer enriched.
-
Benzyl Oxirane: Due to the flexible spacer, it fits differently into the catalytic tunnel of EH. Hydrolysis is generally slower, and enantioselectivity can reverse compared to SO depending on the specific EH isozyme used.[1]
Mutagenicity (Ames Test)
-
Styrene Oxide: Positive. It is a direct-acting alkylating agent. It intercalates DNA and alkylates the N-7 position of guanine.
-
Benzyl Oxirane: Weak/Negative. The lack of benzylic activation reduces its potency as an alkylator under physiological conditions compared to SO.
Metabolic Pathway Diagram
Figure 2: Metabolic activation and detoxification pathways. Note the high mutagenic risk associated with the direct conjugation of Styrene Oxide.
Experimental Protocols
Synthesis via Prilezhaev Reaction (mCPBA)
Applicability: Both substrates, but SO requires buffering.[1]
Reagents:
-
Substrate: Styrene (for SO) or Allylbenzene (for BO)
-
Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) (77% max purity)
-
Solvent: Dichloromethane (DCM)
-
Buffer:
(Crucial for Styrene Oxide to prevent acid-catalyzed hydrolysis)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of alkene in DCM (
). -
Buffering (Critical for SO): Add 2.0 equiv of solid
to the flask. Note: This step is optional for Benzyl Oxirane but mandatory for Styrene Oxide to prevent in situ ring opening by m-chlorobenzoic acid byproduct. -
Addition: Cool to
. Add 1.2 equiv of mCPBA portion-wise over 30 minutes. -
Reaction: Warm to room temperature. Monitor by TLC (Styrene Oxide
is distinct from Styrene; stain with -anisaldehyde). -
Workup: Quench with saturated
(to remove excess peroxide) followed by saturated . -
Purification:
Kinetic Resolution Screening (Enzymatic)
Objective: Determine enantiomeric excess (ee) potential using Epoxide Hydrolase.
-
System: Phosphate buffer (100 mM, pH 7.4) containing 1% DMSO co-solvent.[1]
-
Substrate Loading: Add racemic epoxide (SO or BO) to a final concentration of 2 mM.
-
Initiation: Add commercially available Epoxide Hydrolase (e.g., from Aspergillus niger or recombinant human mEH).[1]
-
Sampling: At
min, remove aliquots. -
Extraction: Extract with ethyl acetate containing an internal standard (e.g., dodecane).[1]
-
Analysis: Chiral GC or HPLC.
-
Observation: Expect faster consumption of (S)-Styrene Oxide. Benzyl Oxirane resolution will vary by enzyme source.
-
References
-
Vainio, H., et al. (1976).[1][2] A study on the mutagenic activity of styrene and styrene oxide. Scandinavian Journal of Work, Environment & Health.[1][2][3] Link
-
Oesch, F. (1973).[1] Mammalian epoxide hydrases: inducible enzymes catalysing the inactivation of carcinogenic and cytotoxic metabolites derived from aromatic and olefinic compounds. Xenobiotica. Link
-
Parker, R. E., & Isaacs, N. S. (1959).[1] Mechanisms of Epoxide Reactions. Chemical Reviews. Link
-
Moghaddam, F. M., et al. (2009).[1][4] Comparison of the Ring Opening of Styrene Oxide with Previously Reported Methods. Journal of the Iranian Chemical Society. Link
-
Woo, J. H., et al. (2013).[1][5] Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives. Biotechnology Letters. Link
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Methodological & Application
Application Note: High-Fidelity Epoxidation of 1-Bromo-4-(2-propenyl)benzene using mCPBA
Executive Summary
This application note details the optimized protocol for the synthesis of 2-(4-bromobenzyl)oxirane (also known as 1-bromo-4-(2,3-epoxypropyl)benzene) via the electrophilic epoxidation of 1-bromo-4-(2-propenyl)benzene using meta-chloroperoxybenzoic acid (mCPBA).
While mCPBA epoxidation is a standard transformation, this specific substrate presents unique purification challenges due to the lipophilicity of the brominated aromatic ring, which can complicate the separation of the product from the m-chlorobenzoic acid (m-CBA) byproduct. This guide provides a self-validating workflow emphasizing safety, byproduct removal, and high-purity isolation suitable for downstream drug development applications.
Mechanistic Insight & Reaction Logic
The "Butterfly" Mechanism
The reaction proceeds through a concerted, stereospecific mechanism often described as the "Butterfly Transition State."[1] The mCPBA molecule acts as an electrophilic oxygen donor.[1] The terminal alkene of the allyl group attacks the electrophilic oxygen of the peracid, while the O-H bond of the peracid simultaneously breaks to protonate the carbonyl oxygen.
-
Substrate Specifics: The bromine atom on the benzene ring is an electron-withdrawing group (EWG) by induction. However, because the alkene is separated from the ring by a methylene spacer (allyl position), the electronic deactivation of the double bond is minimal. Consequently, the reaction kinetics mimic those of unsubstituted allylbenzene.
-
Stereochemistry: As the starting alkene is terminal and achiral, the product is formed as a racemic mixture of enantiomers.
Reaction Pathway Visualization
Figure 1: Concerted mechanism of mCPBA epoxidation showing the transition from reactants to the epoxide product and acid byproduct.[2]
Material Selection & Safety Protocols
Reagent Quality
-
mCPBA Purity: Commercial mCPBA is typically sold as ≤77% purity (stabilized with water and m-chlorobenzoic acid to prevent shock sensitivity).
-
Calculation Adjustment: You must adjust stoichiometry based on the active oxidant content.
-
Purification:Do not attempt to purify mCPBA (e.g., washing with buffer) prior to use for this scale; it increases explosion risk. Use as received and account for impurities.
-
-
Solvent: Dichloromethane (DCM) is the standard solvent due to its inability to participate in hydrogen bonding, which accelerates the reaction.
-
Green Alternative: Ethyl Acetate (EtOAc) can be used but may require slightly longer reaction times.
-
Safety Hazards
-
Peroxide Hazard: mCPBA is shock-sensitive. Use plastic spatulas (non-metallic) and never grind the solid.
-
Exotherm: The epoxidation is exothermic. Run the addition at 0°C.
-
Acid Sensitivity: Epoxides are prone to ring-opening in acidic media. The m-CBA byproduct creates an acidic environment. Standard: Always include solid Sodium Bicarbonate (NaHCO₃) in the reaction mixture to buffer the solution.
Experimental Protocol
Scale: 10 mmol (approx. 1.97 g of substrate) Expected Yield: 85-95%
Preparation
-
Glassware: Oven-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Substrate Solution: Dissolve 1.97 g (10 mmol) of 1-bromo-4-(2-propenyl)benzene in 40 mL of DCM .
-
Buffer: Add 2.5 g (approx. 3 eq) of finely powdered anhydrous NaHCO₃ directly to the DCM solution.
-
Why: This heterogeneous buffer neutralizes m-CBA as it forms, preventing acid-catalyzed hydrolysis of the epoxide to the diol.
-
Reaction Execution
-
Cooling: Place the RBF in an ice-water bath (0°C) and stir for 10 minutes.
-
Addition: Slowly add 2.7 g of 77% mCPBA (12 mmol, 1.2 eq) portion-wise over 15 minutes.
-
Control: Monitor internal temperature; do not allow it to rise above 5°C during addition.
-
-
Incubation:
-
Stir at 0°C for 1 hour.
-
Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–12 hours.
-
-
Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 9:1).
-
Substrate Rf: ~0.8 (Non-polar alkene).
-
Product Rf: ~0.5 (More polar epoxide).
-
Stain: KMnO₄ (Alkenes stain brown; Epoxides stain slowly/faintly).
-
Work-up & Purification (The Critical Step)
The primary failure mode is incomplete removal of m-CBA, which contaminates the oil and degrades the epoxide.
Figure 2: Work-up flowchart ensuring complete removal of oxidizing agents and acidic byproducts.
Detailed Work-up Steps:
-
Quench: Add 20 mL of 10% aqueous Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate. Stir vigorously for 20 minutes until the organic layer tests negative for peroxides (starch-iodide paper).
-
Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.
-
Acid Removal (Crucial): Wash the organic layer three times with 20 mL of Saturated Aqueous NaHCO₃ .
-
Note: CO₂ gas will evolve. Vent the funnel frequently.
-
-
Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo at <30°C.
Characterization & Data Analysis
Expected NMR Data
The conversion of the alkene to the epoxide results in a distinct upfield shift of the protons associated with the propyl chain.
| Proton Environment | 1H NMR Shift (CDCl₃, 400 MHz) | Multiplicity | Integration |
| Aromatic (Ar-H) | 7.45 (d) & 7.15 (d) | AA'BB' System | 4H |
| Benzylic (-CH₂-) | 2.75 – 2.90 | Multiplet (dd) | 2H |
| Epoxide (-CH-) | 3.10 – 3.15 | Multiplet | 1H |
| Epoxide Terminus (-CH₂) | 2.50 (dd) & 2.80 (dd) | Multiplets | 2H |
-
Key Diagnostic: Disappearance of vinylic protons (5.0–6.0 ppm) and appearance of epoxide multiplets (2.5–3.2 ppm).
Mass Spectrometry
-
Method: GC-MS or LC-MS (ESI+).
-
Observation: Molecular ion peaks [M]+ at m/z 212 and 214 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of epoxide to diol. | Ensure NaHCO₃ buffer was added during reaction. Ensure work-up washes were thorough.[3] |
| White Precipitate in Oil | Residual m-CBA. | Dissolve oil in ether/DCM, filter the solid, and re-wash with 1M NaOH (rapidly) or Sat. NaHCO₃. |
| Incomplete Conversion | Old mCPBA (low active [O]). | Check mCPBA activity via iodometric titration or simply add another 0.2 eq and stir longer. |
| New Spot on TLC (Polar) | Diol formation (Over-reaction). | Reduce reaction time. Keep temperature strictly at 0°C–RT. Avoid acidic workup. |
References
-
Mechanism & General Protocol
-
Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis1984 , 8, 629–656.
-
-
mCPBA Purification & Handling
-
Schwartz, N. N.; Blumbergs, J. H. "Epoxidation of alkenes with m-chloroperoxybenzoic acid." Journal of Organic Chemistry1964 , 29, 1976.
-
-
Standard Operating Procedure (Safety)
-
Not Voodoo (University of Rochester).[4] "Workup: mCPBA Oxidation."
-
-
Substrate Synthesis Context
-
Organic Syntheses, Coll. Vol. 8, p.434 (1993); Vol. 69, p.89 (1990). (General conditions for terminal alkene epoxidation).
-
Sources
regioselective aminolysis of 2-[(4-bromophenyl)methyl]oxirane
Application Notes & Protocols: A-78-2
Regioselective Aminolysis of 2-[(4-bromophenyl)methyl]oxirane: A Comprehensive Guide to Synthesizing β-Amino Alcohols
Introduction
The synthesis of β-amino alcohols is a cornerstone of medicinal chemistry and drug development, as this structural motif is present in a vast array of biologically active compounds and pharmaceutical agents.[1][2] The ring-opening of epoxides with amines, or aminolysis, represents one of the most direct and atom-economical methods for their preparation.[2] This application note provides a detailed guide to the regioselective aminolysis of a specific unsymmetrical epoxide, 2-[(4-bromophenyl)methyl]oxirane. This particular substrate is of interest due to the presence of a benzylic carbon and a terminal carbon on the epoxide ring, which presents a challenge in controlling the regioselectivity of the nucleophilic attack. Understanding and controlling this selectivity is paramount for the efficient synthesis of the desired β-amino alcohol isomer, a critical aspect in the development of targeted therapeutics.
The regioselectivity of epoxide aminolysis is influenced by a confluence of factors, including the electronic and steric properties of both the epoxide and the amine, the choice of catalyst (or lack thereof), and the solvent system employed.[3][4] Generally, the reaction can proceed via two primary mechanistic pathways: an SN2-like pathway, where the amine attacks the sterically least hindered carbon, and an SN1-like pathway, where the attack occurs at the carbon that can better stabilize a partial positive charge.[5][6] For 2-[(4-bromophenyl)methyl]oxirane, this translates to a competition between attack at the terminal (C1) and benzylic (C2) positions.
This guide will explore various protocols to selectively favor one regioisomer over the other, providing researchers with the tools to synthesize the desired β-amino alcohol with high fidelity. We will delve into both catalyzed and uncatalyzed reaction conditions, highlighting the rationale behind the selection of specific reagents and parameters.
Mechanistic Considerations: Directing the Nucleophilic Attack
The regiochemical outcome of the aminolysis of 2-[(4-bromophenyl)methyl]oxirane is a delicate balance between steric and electronic effects. The two possible products are the result of the amine attacking either the terminal carbon (C1) or the benzylic carbon (C2) of the epoxide ring.
-
Attack at the Terminal Carbon (C1 - SN2 Pathway): This pathway is favored under neutral or basic conditions, particularly with sterically unhindered (typically aliphatic) amines.[3][4] The reaction proceeds via a classic SN2 mechanism where the nucleophilic amine attacks the less substituted carbon atom, leading to the formation of a 1-amino-3-(4-bromophenyl)propan-2-ol derivative. This is often referred to as the "normal" or "anti-Markovnikov" product.
-
Attack at the Benzylic Carbon (C2 - SN1-like Pathway): This pathway is promoted by acidic conditions or with certain Lewis acid catalysts.[7] The protonation or coordination of a Lewis acid to the epoxide oxygen activates the ring and induces a partial positive charge on the carbon atoms. The benzylic carbon (C2) can better stabilize this partial positive charge due to resonance with the phenyl ring. Aromatic amines, being weaker nucleophiles, often favor this pathway.[3][4] This results in the formation of a 2-amino-1-(4-bromophenyl)propan-2-ol derivative, considered the "abnormal" or "Markovnikov" product.
Caption: Mechanistic pathways in the aminolysis of 2-[(4-bromophenyl)methyl]oxirane.
Experimental Protocols
Protocol 1: Catalyst-Free, Solvent-Directed Aminolysis for Terminal Attack (SN2-Selective)
This protocol leverages the findings that polar mixed solvent systems can promote high regioselectivity in the absence of a catalyst, favoring attack at the less hindered carbon.[8] This method is particularly effective for primary aliphatic amines.
Rationale: The use of a polar protic solvent mixture like DMF/H₂O can facilitate the reaction by stabilizing the transition state and promoting proton transfer, while avoiding the use of a catalyst directs the reaction towards the kinetically favored SN2 pathway.[8]
Materials:
-
2-[(4-bromophenyl)methyl]oxirane
-
Aliphatic amine (e.g., benzylamine, propylamine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-[(4-bromophenyl)methyl]oxirane (1.0 eq).
-
Add a 9:1 mixture of DMF and water (e.g., 9 mL DMF, 1 mL H₂O per mmol of epoxide).
-
Add the aliphatic amine (1.1 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-amino-3-(4-bromophenyl)propan-2-ol.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regiomeric ratio. The regioselectivity can be quantified by analyzing the integration of characteristic proton signals in the ¹H NMR spectrum.
| Parameter | Value |
| Temperature | 60 °C |
| Solvent | DMF/H₂O (9:1) |
| Catalyst | None |
| Typical Yield | 85-95% |
| Regioselectivity | >95:5 (Terminal:Benzylic) |
Protocol 2: Lewis Acid Catalyzed Aminolysis for Benzylic Attack (SN1-like Selective)
This protocol employs a Lewis acid catalyst to activate the epoxide ring and promote nucleophilic attack at the more substituted benzylic position.[3][4] This method is particularly effective for aromatic amines. Zinc(II) perchlorate hexahydrate is a highly efficient catalyst for this transformation.[3][4]
Rationale: The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and creating a partial positive charge on the carbon atoms. The benzylic carbon can better stabilize this developing positive charge, thus becoming the preferential site of attack for the weaker nucleophile (aromatic amine).[3][4] Performing the reaction under solvent-free conditions can also enhance reaction rates.
Materials:
-
2-[(4-bromophenyl)methyl]oxirane
-
Aromatic amine (e.g., aniline, p-anisidine)
-
Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] (5 mol%)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents
Procedure:
-
To a clean, dry round-bottom flask, add 2-[(4-bromophenyl)methyl]oxirane (1.0 eq) and the aromatic amine (1.0 eq).
-
Add Zn(ClO₄)₂·6H₂O (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80 °C under solvent-free conditions and stir for 2-4 hours.
-
In-Process Control: Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dissolve the mixture in ethyl acetate.
-
Wash the organic solution with water to remove the catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-1-(4-bromophenyl)propan-2-ol.
-
Validation: Confirm the structure and determine the regiomeric ratio using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value |
| Temperature | 80 °C |
| Solvent | Solvent-free |
| Catalyst | Zn(ClO₄)₂·6H₂O (5 mol%) |
| Typical Yield | 90-98% |
| Regioselectivity | >90:10 (Benzylic:Terminal) |
Analytical Methods for Determining Regioselectivity
The primary method for determining the regioselectivity of the aminolysis reaction is ¹H NMR spectroscopy. The two regioisomers will have distinct signals for the protons on the carbon atoms bearing the hydroxyl and amino groups.
-
For the terminal attack product (1-amino-3-(4-bromophenyl)propan-2-ol): The proton on the carbon bearing the hydroxyl group (CH-OH) will typically appear as a multiplet around 3.8-4.2 ppm. The protons on the carbon bearing the amino group (CH₂-NHR) will be diastereotopic and appear as two separate multiplets.
-
For the benzylic attack product (2-amino-1-(4-bromophenyl)propan-2-ol): The proton on the carbon bearing the amino group (CH-NHR) will appear as a multiplet, while the protons on the carbon bearing the hydroxyl group (CH₂-OH) will also be diastereotopic.
Careful integration of these characteristic signals allows for the precise quantification of the regiomeric ratio. Further confirmation can be obtained from ¹³C NMR and 2D NMR techniques such as COSY and HSQC. Gas chromatography-mass spectrometry (GC-MS) can also be employed to separate and identify the isomers.[9]
Caption: General experimental workflow for the regioselective aminolysis of epoxides.
Conclusion
The is a versatile and controllable reaction that allows for the targeted synthesis of specific β-amino alcohol isomers. By carefully selecting the reaction conditions—namely the nature of the amine, the presence or absence of a catalyst, and the solvent system—researchers can effectively steer the reaction towards either terminal or benzylic attack. The protocols outlined in this application note provide a robust starting point for scientists and drug development professionals to access these valuable building blocks with high yields and excellent regioselectivity. The self-validating nature of these protocols, which includes in-process monitoring and definitive analytical characterization, ensures the reliable and reproducible synthesis of the desired compounds.
References
- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 845-853.
-
Wang, Z., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(21), 5058. [Link]
-
Li, D., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(64), 9169-9172. [Link]
- Heravi, M. M., et al. (2011). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Journal of the Iranian Chemical Society, 8(1), 266-274.
-
Chakraborti, A. K., et al. (2007). Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils. The Journal of Organic Chemistry, 72(11), 4059-4066. [Link]
-
Chakraborti, A. K., et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. The Journal of Organic Chemistry, 72(11), 4059-4066. [Link]
- Chakraborti, A. K., & Kondaskar, A. (2003). Lithium Bromide, an Inexpensive and Efficient Catalyst for Opening of Epoxide Rings by Amines at Room Temperature under Solvent-Free Condition. Synthesis, 2003(14), 2113-2115.
-
Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 416-421. [Link]
-
Reed, J. W. (2007). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for the synthesis of substituted pyrrolidines. Masters Theses. 133. [Link]
- Hlatshwayo, X. S., et al. (2021). Regioselective aminolysis of styrene oxide with aniline.
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799. [Link]
- Chini, M., et al. (1991). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Tetrahedron Letters, 32(34), 4349-4352.
- Climent, M. J., et al. (2004). Aminolysis reactions of styrene oxide over different heterogeneous catalysts.
- Climent, M. J., et al. (2004). Aminolysis of styrene oxide. (i) Influence of reaction time.
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
- Al-Tohamy, A. F., & Mabkhot, Y. N. (2017). Aqueous-phase aminolysis: approach for the analysis of epoxides in water.
- Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23.
- Ndolomingo, M. J., et al. (2020). A plausible pathways for the aminolysis of styrene oxide with aniline in the presence of 5%MoO3-ZrO2.
- Mirza-Aghayan, M., et al. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 625-634.
- Reed, J. W., & Van Vranken, D. L. (2007). Regioselectivity in a Highly Efficient, Microwave-Assisted Epoxide Aminolysis. Synthesis, 2007(06), 902-910.
- Reed, J. W., & Van Vranken, D. L. (2007). Regioselectivity in a Highly Efficient, Microwave-Assisted Epoxide Aminolysis. Thieme.
- Castro, E. A., et al. (2000). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry, 65(20), 6543-6548.
- Abdel-Gawad, H., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17897-17911.
- Al-Ghorbani, M., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 13(25), 17163-17181.
- Rasool, N., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841.
- Abdel-Gawad, H., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17897-17911.
Sources
- 1. rroij.com [rroij.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commons.emich.edu [commons.emich.edu]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 8. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 9. Aqueous-phase aminolysis: approach for the analysis of epoxides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Bromobenzyl)oxirane as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Value of a Bifunctional Intermediate
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Pharmaceutical intermediates that offer both a stable, modifiable scaffold and a reactive center for convergent synthesis are invaluable assets. 2-(4-bromobenzyl)oxirane is one such intermediate, embodying this dual functionality. Its structure consists of a strained oxirane (epoxide) ring, a highly valuable electrophilic hub for a variety of nucleophilic additions, and a bromobenzyl group, which serves as a key structural motif or a versatile handle for late-stage diversification via cross-coupling chemistries.[1][2]
The high ring strain of the epoxide (approximately 13 kcal/mol) makes it susceptible to ring-opening reactions under both acidic and basic conditions, providing regio- and stereocontrolled access to critical pharmacophores like 1,2-amino alcohols.[3][4][5] This guide provides an in-depth exploration of 2-(4-bromobenzyl)oxirane, detailing its core reactivity, offering step-by-step protocols for its application, and outlining the necessary safety considerations for its handling in a research and development setting.
PART 1: Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
1.1: Compound Properties
| Property | Value | Source |
| Chemical Name | 2-(4-bromobenzyl)oxirane | - |
| Synonyms | 1-bromo-4-(oxiran-2-ylmethyl)benzene | - |
| Molecular Formula | C₉H₉BrO | - |
| Molecular Weight | 213.07 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge |
| CAS Number | 21109-93-5 | - |
(Note: Experimental physical properties like density and refractive index are not widely published for this specific compound, but would be similar to analogous structures like 2-(4-chlorophenyl)oxirane).[6]
1.2: Safety, Handling, and Storage
As with most epoxides and halogenated aromatic compounds, 2-(4-bromobenzyl)oxirane must be handled with appropriate care.
-
Hazard Profile:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety goggles with side shields or a face shield are mandatory.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[7][9]
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure full coverage of exposed skin.[9]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7][9]
-
-
Handling & Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist. Use only in a well-ventilated area, preferably a fume hood.[7][11]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[7][11] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]
-
PART 2: Core Reactivity: The Mechanism of Epoxide Ring-Opening
The synthetic utility of 2-(4-bromobenzyl)oxirane is dominated by the ring-opening of its strained epoxide moiety. The regiochemical outcome of this reaction is dictated by the reaction conditions, specifically whether it is performed in an acidic or basic/nucleophilic medium.[12][13]
2.1: Base-Catalyzed/Nucleophilic Ring-Opening (Sₙ2 Mechanism)
Under basic or neutral conditions with a strong nucleophile (e.g., amines, alkoxides, Grignard reagents), the reaction proceeds via a classic Sₙ2 mechanism.[4][5]
-
Causality: The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (C2).[5][14] This backside attack leads to an inversion of stereochemistry if the carbon is a chiral center. The reaction intermediate is an alkoxide, which is subsequently protonated during workup to yield the final alcohol product.[3]
Caption: Workflow for base-catalyzed epoxide opening.
2.2: Acid-Catalyzed Ring-Opening (Sₙ1/Sₙ2 Hybrid Mechanism)
In the presence of a strong acid, the reaction mechanism is altered significantly.[15]
-
Causality: The acid first protonates the epoxide oxygen, converting it into a much better leaving group (a neutral hydroxyl group).[3][12] This protonation makes the epoxide carbons more electrophilic. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C1, the benzylic position). Consequently, the nucleophile preferentially attacks this more substituted carbon.[12][15] The mechanism is considered a hybrid, as it has Sₙ2-like inversion of stereochemistry but Sₙ1-like regioselectivity.[13]
Caption: Workflow for acid-catalyzed epoxide opening.
PART 3: Application Protocol: Synthesis of a β-Amino Alcohol
The synthesis of β-amino alcohols is a cornerstone application of epoxides in medicinal chemistry.[16] This protocol details the reaction of 2-(4-bromobenzyl)oxirane with a model primary amine, benzylamine, under nucleophilic conditions.
3.1: Protocol: Synthesis of 1-((4-bromobenzyl)amino)-3-phenylpropan-2-ol
Caption: Experimental workflow for β-Amino Alcohol synthesis.
Materials & Equipment:
-
2-(4-bromobenzyl)oxirane (1.0 eq)
-
Benzylamine (1.1 eq)
-
Ethanol (or Isopropanol), reagent grade
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-bromobenzyl)oxirane (1.0 eq). Dissolve the epoxide in ethanol (approx. 0.2 M concentration).
-
Expertise Note: The use of a protic solvent like ethanol can facilitate the reaction by participating in proton transfer in the transition state, but an aprotic solvent like THF can also be used, often requiring higher temperatures or longer reaction times.
-
-
Reagent Addition: Add benzylamine (1.1 eq) to the solution dropwise at room temperature.
-
Trustworthiness Note: A slight excess of the amine ensures complete consumption of the limiting epoxide reagent. The addition should be controlled to manage any initial exotherm.
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain it at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is fully consumed (typically 4-12 hours).
-
Expertise Note: The reaction temperature is crucial. Higher temperatures increase the reaction rate but may also lead to side products, such as the dialkylation of the amine.
-
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Causality: The aqueous washes remove the excess amine and any water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Analysis: Combine the pure fractions and remove the solvent to yield the product, 1-((4-bromobenzyl)amino)-3-phenylpropan-2-ol. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
PART 4: Broader Synthetic Applications
While the synthesis of β-amino alcohols is a primary application, the reactivity of 2-(4-bromobenzyl)oxirane extends to other valuable transformations.
-
Synthesis of 1,2-Diols: Hydrolysis of the epoxide under either acidic (e.g., dilute H₂SO₄) or basic (e.g., NaOH) conditions yields the corresponding trans-1,2-diol.[14] This diol can be a useful intermediate for further elaboration.
-
Synthesis of Glycol Ethers: Reacting the epoxide with an alcohol under acidic catalysis results in the formation of a glycol ether, where the alcohol acts as the nucleophile.[12]
-
Carbon-Carbon Bond Formation: Strong carbon nucleophiles, such as Grignard reagents or organocuprates, can open the epoxide ring to form new C-C bonds, providing a route to extend the carbon skeleton.[5][14]
Conclusion
2-(4-bromobenzyl)oxirane stands out as a strategically designed intermediate for pharmaceutical synthesis. Its predictable and condition-dependent reactivity allows for the controlled installation of key functional groups. The protocols and mechanistic insights provided herein demonstrate its capacity to serve as a reliable building block in the construction of complex, biologically active molecules, streamlining synthetic routes and enabling the exploration of novel chemical space.
References
- National Center for Biotechnology Information (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
- ResearchGate (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- Wirth, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications Chemical Reviews.
- ChemScene (2025). Safety Data Sheet.
- CDN Isotopes (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific (2011). Safety Data Sheet.
- Chemistry Steps (n.d.). Epoxides Ring-Opening Reactions.
- Combi-Blocks, Inc. (2023). JR-4927 - Safety Data Sheet.
- Mettler Toledo (n.d.). Epoxides | Polymer & Pharmaceutical Synthesis.
- Organic Chemistry Tutor (n.d.). Epoxide Opening.
- Lumen Learning (n.d.). Epoxide reactions. Organic Chemistry 1: An open textbook.
-
National Center for Biotechnology Information (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. Retrieved from
- Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry.
- Chemistry LibreTexts (2024). 18.6: Reactions of Epoxides - Ring-opening.
-
Royal Society of Chemistry (2017). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from
- Apollo Scientific (n.d.). 2-Bromobenzyl alcohol Safety Data Sheet.
- Royal Society of Chemistry (2014). Continuous and Convergent Access to Vicinyl Amino Alcohols. ChemComm.
- Sigma-Aldrich (n.d.). 2-(4-Chlorophenyl)oxirane.
- Chemistry LibreTexts (2020). 15.7: Synthesis of Epoxides.
- Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry.
Sources
- 1. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. mt.com [mt.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-(对-氯苯基)环氧乙烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. combi-blocks.com [combi-blocks.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.rsc.org [pubs.rsc.org]
preparation of beta-amino alcohols from benzyl epoxides
Application Note: Precision Synthesis of -Amino Alcohols from Benzyl Epoxides
Abstract & Strategic Overview
The
This Application Note provides a definitive guide to controlling this regiodivergency . We detail two distinct protocols:
-
Protocol A (Steric Control): Water-promoted synthesis of terminal amines (the "classic" beta-blocker scaffold).
-
Protocol B (Electronic Control): Lewis Acid-catalyzed synthesis of benzylic amines (iso-amino alcohols).
Mechanistic Foundation: The Tug-of-War
The regioselectivity in the aminolysis of benzyl epoxides is dictated by the competition between
-
Path A (Terminal Attack): Under neutral or basic conditions, especially in protic solvents like water, the amine acts as a nucleophile attacking the less hindered primary carbon. Hydrogen bonding from the solvent activates the epoxide oxygen without generating a full carbocation.
-
Path B (Benzylic Attack): Under Lewis Acid catalysis, the epoxide oxygen is coordinated, lengthening the C-O bond. The benzylic carbon supports a significant partial positive charge (stabilized by the aromatic ring), directing the nucleophile to the more hindered position despite steric penalty.
Visualization: Regiodivergent Pathways
Figure 1: Mechanistic bifurcation of benzyl epoxide aminolysis based on reaction conditions.
Protocol A: Water-Promoted Synthesis (The "Beta-Blocker" Route)
This "Green Chemistry" approach utilizes the unique properties of water (hydrophobic effect and hydrogen bond activation) to drive the reaction toward the terminal carbon with high regioselectivity. This is the preferred route for synthesizing standard phenylethanolamine drugs.
Materials
-
Substrate: Styrene Oxide (or functionalized derivative, e.g., 4-nitrostyrene oxide).
-
Nucleophile: Primary or Secondary Amine (1.1 - 1.2 equivalents).
-
Solvent: Deionized Water (tap water often suffices, but DI is preferred for HPLC purity).
-
Additives: None.
Step-by-Step Methodology
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 mmol) and water (2.0 mL).
-
Addition: Add the benzyl epoxide (1.0 mmol) dropwise at room temperature.
-
Note: If the epoxide is solid, dissolve in a minimal amount of THF or acetonitrile (0.2 mL) before addition, though neat suspension often works due to the "on-water" effect.
-
-
Reaction: Stir vigorously at room temperature (20-25°C).
-
Monitoring: Monitor by TLC (usually 2-4 hours). The heterogeneous mixture typically becomes homogeneous as the amino alcohol forms.
-
-
Workup:
-
Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).
-
Wash combined organics with brine.
-
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Flash column chromatography (typically MeOH/DCM gradients) if necessary, though this protocol often yields >95% purity crude.
Data: Solvent Effects on Regioselectivity (Styrene Oxide + Aniline)
| Solvent | Time (h) | Yield (%) | Ratio (Terminal : Benzylic) |
| Water | 2 | 96 | 98 : 2 |
| Methanol | 6 | 85 | 80 : 20 |
| Acetonitrile | 12 | 60 | 65 : 35 |
| Toluene | 24 | 45 | 55 : 45 |
Data adapted from Azizi & Saidi, Org.[2][3] Lett. (2005).[2][3] [1]
Protocol B: Lewis Acid Catalyzed Synthesis (The "Iso" Route)
To reverse selectivity and access the benzylic amine, we employ Metal Triflates. Bismuth(III) Triflate (
Materials
-
Catalyst:
(1-5 mol%) or . -
Solvent: Acetonitrile or Dichloromethane (anhydrous).
-
Substrate: Benzyl Epoxide.
Step-by-Step Methodology
-
Catalyst Prep: Dissolve
(0.05 mmol) in Acetonitrile (2 mL). -
Substrate Addition: Add the amine (1.0 mmol) and benzyl epoxide (1.0 mmol) simultaneously.
-
Reaction: Stir at room temperature.
-
Mechanistic Note: The catalyst coordinates to the epoxide oxygen. The amine attacks the position with the most stable carbocation character (benzylic).
-
-
Quench: Add water (5 mL) to quench the Lewis Acid.
-
Workup: Extract with DCM, dry, and concentrate.
Comparative Selectivity Table
| Catalyst | Conditions | Major Product | Regio-Selectivity |
| None (Water) | 25°C, 2h | Terminal Amine | >95% |
| CH3CN, 25°C | Benzylic Amine | >90% | |
| Et2O, 25°C | Benzylic Amine | ~85% |
Ref: Ollevier et al. (2003) on Bi(OTf)3 catalysis. [2]
Application Note: Synthesis of Sotalol Analogue
Sotalol is a Class III antiarrhythmic agent.[4] While industrially produced via bromoketone reduction, the epoxide route offers higher atom economy and avoids lachrymatory intermediates.
Workflow Diagram
Figure 2: Application of Protocol A for the synthesis of the Sotalol scaffold.
Critical Process Parameters (CPP) for Sotalol Synthesis
-
Temperature: Maintain <50°C to prevent polymerization of the epoxide.
-
Amine Stoichiometry: Use excess isopropylamine (1.5 - 2.0 eq) to prevent the product (a secondary amine) from reacting with another epoxide molecule (dimerization).
-
Safety: Epoxides are potential alkylating agents. Handle in a fume hood.
References
-
Azizi, N., & Saidi, M. R. (2005).[2][3] Highly Chemoselective Addition of Amines to Epoxides in Water.[2] Organic Letters, 7(17), 3649–3651. [Link]
-
Ollevier, T., & Lavie-Compin, G. (2002). Bismuth triflate-catalyzed mild and efficient ring opening of epoxides with aromatic amines. Tetrahedron Letters, 43(44), 7891-7893. [Link]
-
Chakraborti, A. K., Rudrawar, S., & Kondaskar, A. (2004).[3] Lithium bromide, an inexpensive and efficient catalyst for opening of epoxide rings by amines at room temperature under solvent-free condition. European Journal of Organic Chemistry, 2004(17), 3597-3600. [Link]
Troubleshooting & Optimization
Precision Control of Acid-Catalyzed Epoxide Opening: A Technical Support Guide
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Research Scientists Subject: Troubleshooting Regioselectivity and Yield in Epoxide Ring-Opening
Introduction: The Regioselectivity Paradox
Welcome to the Technical Support Center. If you are reading this, you are likely facing the classic dilemma of acid-catalyzed epoxide opening: the battle between steric control (favoring the less substituted carbon) and electronic control (favoring the more substituted carbon).
While undergraduate textbooks suggest a binary rule—Basic conditions = Steric (
This guide moves beyond the basics to provide actionable troubleshooting for regiocontrol, yield optimization, and side-reaction suppression (specifically the Meinwald rearrangement).
Module 1: Diagnostic & Triage (Troubleshooting)
Q1: "I am using a strong acid (
) to open a terminal epoxide with methanol, but I'm seeing ~10-15% attack at the primary carbon. How do I get exclusive attack at the secondary carbon?"
Diagnosis: You are witnessing the "Borderline
Corrective Protocol:
-
Switch to a Metal Triflate Catalyst: Replace Brønsted acids with bulky Lewis acids. Aluminum Triflate (
) or Ytterbium Triflate ( ) are highly effective. They coordinate to the epoxide oxygen, increasing the leaving group ability without generating a "naked" proton that might promote loose transition states. -
Lower the Temperature: Electronic control (carbocation-like character) is often favored by enthalpy, but higher temperatures can increase the rate of the less-hindered
attack if the activation energy difference is small. Cooling the reaction to 0°C or -20°C often improves selectivity for the more substituted carbon.
Q2: "My styrenyl epoxide is not giving the ring-opened product. Instead, I'm isolating a ketone/aldehyde. What is happening?"
Diagnosis: You are encountering the Meinwald Rearrangement .[2] In the absence of a sufficiently strong nucleophile, or if the carbocation intermediate is too long-lived, the protonated epoxide undergoes a 1,2-hydride (or alkyl) shift to form a carbonyl compound (ketone or aldehyde) to quench the positive charge. This is a common failure mode with benzylic substrates.
Corrective Protocol:
-
Increase Nucleophile Concentration: The rate of nucleophilic attack must outcompete the rate of rearrangement (
). Use the nucleophile as the solvent if possible (e.g., solvolysis in MeOH). -
Avoid Non-Nucleophilic Solvents: Do not run this reaction in DCM or Toluene with stoichiometric acid unless the nucleophile is present in large excess (5-10 equiv).
-
Use a Lanthanide Catalyst: Lanthanide triflates (e.g.,
) have been shown to suppress rearrangement in favor of opening by stabilizing the coordination complex without fully ionizing the C-O bond.
Q3: "I need to open an epoxide at the less substituted position, but I cannot use basic conditions (my molecule has base-sensitive esters). Is this possible under acid catalysis?"
Diagnosis: You need "Anti-Markovnikov" opening under acidic conditions. This requires overriding the intrinsic electronic bias of the substrate.
Corrective Protocol:
-
The "Nucleophile-Assisted" Approach: Use a Lewis acid that is bulky and "soft," combined with a highly active nucleophile. For example, using
with an azide or amine nucleophile often favors the less hindered position because the metal center coordinates the nucleophile and delivers it to the most accessible site (steric control dominates). -
Regiodivergent Dual Catalysis (Advanced): For aryl epoxides, standard acid catalysis will always favor the benzylic position. To access the other isomer, consider a Co/Ni dual catalytic system (e.g., Vitamin B12 derivative + Nickel).[3] While technically a radical mechanism, this achieves the transformation under neutral/mildly acidic conditions, effectively reversing the selectivity.
Module 2: Optimization Protocols
Protocol A: High-Selectivity Opening with Metal Triflates
Best for: Clean opening of sensitive epoxides with alcohols or amines.
Rationale: Metal triflates (
Step-by-Step:
-
Preparation: Dissolve the epoxide (1.0 equiv) in the nucleophilic solvent (e.g., MeOH, EtOH) or a mixture of Nucleophile/CH_3CN (if the nucleophile is solid).
-
Catalyst Addition: Add
(0.01 – 0.05 equiv, 1-5 mol%). Note: Aluminum triflate is extremely active; start with low loading. -
Reaction: Stir at room temperature. Monitor by TLC/LCMS. Most reactions complete within 10-60 minutes.
-
Quench: Add a small amount of water or saturated
to deactivate the catalyst. -
Workup: Evaporate solvent and extract.
Protocol B: Controlling Solvent Effects in Zeolites
Best for: Industrial/Scale-up where regioselectivity is critical.
Rationale: Recent research indicates that the intrapore solvent structure in Lewis acidic zeolites (like Sn-Beta ) dictates selectivity. In hydrophilic pores, solvent networks can stabilize specific transition states.
Guidelines:
-
For Attack at More Substituted Carbon: Use Sn-Beta zeolite with a polar protic solvent (Methanol). The stabilization of the partial positive charge by the pore environment enhances electronic control.
-
For Attack at Less Substituted Carbon: Use Zr-Beta or Hf-Beta with less polar co-solvents (Acetonitrile). These Lewis acids are generally less active/selective than Sn, allowing steric factors to play a larger role.
Module 3: Data & Visualization
Table 1: Catalyst Selection Matrix for Regioselectivity
| Substrate Type | Desired Attack Site | Recommended Catalyst | Mechanism Dominance | Notes |
| Terminal Aliphatic | Secondary (Internal) | Electronic ( | High selectivity; fast reaction. | |
| Terminal Aliphatic | Primary (Terminal) | Steric ( | Requires "delivery" of nucleophile. | |
| Styrenyl | Benzylic | Electronic (Resonance) | Watch for Meinwald rearrangement. | |
| Styrenyl | Terminal | Co/Ni (Dual Catalysis) | Radical (Inversion) | Requires blue LED/reductant (photoredox). |
| Internal (Biased) | More Substituted | Electronic | Harsh; strictly anhydrous needed. |
Figure 1: The Mechanistic Bifurcation (Opening vs. Rearrangement)
This diagram illustrates the critical decision point for the protonated epoxide intermediate.
Caption: Pathway bifurcation for acid-activated epoxides. Low nucleophilicity favors rearrangement (black node), while catalyst choice steers the opening mechanism (grey nodes).
Figure 2: Diagnostic Decision Tree
Caption: Decision matrix for selecting the optimal catalytic system based on substrate class and desired regiochemical outcome.
References
-
Williams, D. B. G., & Lawton, M. (2005). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols.[4] Organic & Biomolecular Chemistry, 3, 3269-3272.
-
Román-Leshkov, Y., & Davis, M. E. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 368, 248-256.
-
Crossley, S. W. M., Obradors, C., Martinez, R. M., & Shenvi, R. A. (2016). Mn-, Fe-, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins. Chemical Reviews, 116(15), 8912–9000. (Context on Co-catalyzed radical opening).
-
Zhao, Y., & Weix, D. J. (2014). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society, 136(1), 48–51.
-
Karademir, B., et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides.[3] Journal of the American Chemical Society, 143(25), 9315–9320.
-
Robinson, M. W. C., et al. (2009). Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilicates.[2] Organic & Biomolecular Chemistry, 7, 2559-2564.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilicates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Reaction Optimization Center: Corey-Chaykovsky Epoxidation & Cyclopropanation
Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Low Conversion & Selectivity Issues
Executive Summary
The Corey-Chaykovsky reaction is the gold standard for methylene transfer, yet it remains notoriously sensitive to specific kinetic vs. thermodynamic parameters. Low conversion is rarely a "bad batch" of reagents; it is almost always a mismatch between the ylide species (Sulfonium vs. Sulfoxonium) and the substrate electrophilicity , or a failure to manage the proton-transfer equilibrium (enolization).
This guide deconstructs the reaction into self-validating modules. Do not blindly add more reagent. Diagnose the failure mode first.
Visual Diagnostic: The Troubleshooting Decision Tree
Before altering your protocol, trace your observation through this logic flow to identify the root cause.
Figure 1: Logic flow for diagnosing Corey-Chaykovsky reaction failures based on crude mixture analysis.
Module 1: The Reagent Ecosystem (The Ylide)
The single most common error is treating Trimethylsulfonium iodide (Me₃S⁺I⁻) and Trimethylsulfoxonium iodide (Me₃SO⁺I⁻) as interchangeable. They are not.
Q: I am getting low conversion on an enone. I want a cyclopropane, but I see epoxide or recovered SM. Why?
Diagnosis: You likely used the Kinetic Ylide (Sulfonium) instead of the Thermodynamic Ylide (Sulfoxonium).
-
The Science:
-
Sulfonium Ylide (Me₂S=CH₂): Generated from Me₃S⁺I⁻. It is unstable and highly reactive (Kinetic). It attacks the carbonyl (C=O) directly and irreversibly (1,2-addition) to form epoxides, even on enones.
-
Sulfoxonium Ylide (Me₂SO=CH₂): Generated from Me₃SO⁺I⁻. It is stabilized by the oxygen atom. Its addition to the carbonyl is reversible.[1] If it attacks the C=O, it can revert. Eventually, it attacks the C=C (1,4-addition), which is irreversible, leading to cyclopropanes.
-
-
The Fix:
-
For Epoxides: Use Me₃S⁺I⁻ (Trimethylsulfonium iodide) + NaH.[2]
-
For Cyclopropanes: Use Me₃SO⁺I⁻ (Trimethylsulfoxonium iodide) + NaH.
-
Q: The reaction mixture never became cloudy/milky after adding the base. Why?
Diagnosis: Ylide formation failed.
-
Cause: Sodium Hydride (NaH) quality. Commercial NaH is often 60% dispersion in mineral oil. If the oil is old or the NaH has hydrolyzed (turned white/crusty), it will not deprotonate the salt.
-
Validation:
-
Add a drop of water to a small spatula of your NaH. If it doesn't fizz aggressively, throw it away.
-
Solvent: DMSO must be dry.[3] Water quenches the ylide immediately (pKa of DMSO is ~35; water is 15.7).
-
Module 2: The "Hidden" Killer (Enolization)
Q: My substrate has alpha-protons. I see 50% conversion, but the rest is unreacted starting material. Adding more ylide doesn't help.
Diagnosis: The ylide is acting as a Base , not a Nucleophile .
-
The Mechanism:
-
The sulfur ylide is a strong base. If your ketone has accessible alpha-protons (e.g., acetophenone derivatives), the ylide will simply deprotonate the alpha-carbon to form an enolate.
-
The enolate is stable and unreactive toward the ylide.
-
Upon aqueous workup, the enolate is re-protonated, returning your starting material 100% unchanged.
-
-
The Fix:
-
Lower Temperature: Run the ylide addition at 0°C or -10°C. Deprotonation is often faster than nucleophilic attack, but lower temps can favor the attack (kinetic control).
-
Change the Base: Switch to Potassium tert-butoxide (KOtBu) in THF. The bulky counter-ion and solvent change can sometimes alter the basicity/nucleophilicity ratio.
-
Use the Sulfoxonium Ylide: It is slightly "softer" and less basic than the sulfonium variant, potentially reducing enolization.
-
Module 3: Reaction Conditions & Solvent Effects
Q: DMSO is difficult to remove. Can I use THF or DCM?
Diagnosis: Solubility limits conversion.
-
Insight: The sulfonium/sulfoxonium salts are insoluble in THF. They require DMSO to dissolve and form the ylide.
-
The Workaround:
-
THF Protocol: You must use a "Phase Transfer" approach or reflux.
-
Solid-Liquid Phase Transfer: Use powdered KOH + 18-crown-6 in THF or DCM. This generates the ylide at the solid surface.
-
Liquid-Liquid Phase Transfer: 50% aq. NaOH + TEBA (Benzyltriethylammonium chloride) + DCM. Note: This is harsh and can hydrolyze esters.
-
Comparison of Base/Solvent Systems:
| System | Base Strength | Moisture Tolerance | Best For | Risk |
| NaH / DMSO | High | Zero (Strictly Dry) | Difficult substrates, standard protocol | Fire hazard, difficult workup |
| KOtBu / THF | High | Low | Faster reactions, easier workup | Solubility of ylide precursor |
| NaOH / DCM / TEBA | High | High (Biphasic) | Scale-up, simple substrates | Hydrolysis of sensitive groups |
| KOH / DMSO | Medium | Low | Robust substrates | Incomplete conversion |
Module 4: Workup & Isolation (False Negatives)
Q: TLC showed product, but after workup, I isolated a different compound or nothing.
Diagnosis: Betaine decomposition or water solubility.
-
Issue 1: Water Solubility. Small epoxides and aziridines are often water-soluble. If you wash the DMSO layer with water and extract with ether, your product might stay in the aqueous DMSO phase.
-
Fix: Use copious amounts of water to dilute the DMSO (1:10 ratio) and extract with Ethyl Acetate (more polar than ether) or DCM.
-
-
Issue 2: Acid Sensitivity. Epoxides are sensitive to acid. If your silica gel is acidic, you might open the epoxide during purification.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize it.
-
Gold Standard Protocol: High-Difficulty Epoxidation
Scenario: Converting a hindered ketone to an epoxide using the Kinetic Ylide (Sulfonium).
Reagents:
-
Trimethylsulfonium Iodide (Me₃S⁺I⁻): 1.5 equiv. (Recrystallized from EtOH if yellow).
-
NaH (60% in oil): 2.0 equiv.
-
DMSO: Anhydrous (stored over 4Å sieves).
-
Substrate: 1.0 equiv.
Step-by-Step:
-
Ylide Generation (The "Dimsyl" Step):
-
Flame-dry a 2-neck flask under Argon.
-
Add NaH (2.0 eq). Wash with dry pentane 3x to remove mineral oil (optional, but recommended for difficult cases).
-
Add anhydrous DMSO (concentration ~0.5 M relative to sulfonium salt).
-
Critical: Heat to 60°C for 30 mins until gas evolution (H₂) ceases. This forms the Dimsyl Anion (DMSO⁻), the active base. The solution should be clear/slightly grey.
-
Cool to room temperature (RT).
-
-
Salt Addition:
-
Add Trimethylsulfonium Iodide (1.5 eq) in one portion.
-
Stir for 15-30 mins. The solution should turn milky white or pale yellow. This is the active Ylide.
-
-
Substrate Addition:
-
Dissolve substrate in minimal dry DMSO or THF.
-
Add dropwise to the ylide solution at 0°C (to minimize enolization).
-
Allow to warm to RT.[3] Stir for 2-4 hours.
-
-
Quench:
-
Pour mixture into ice-cold brine (not just water, to aid phase separation).
-
Extract 3x with Et₂O or EtOAc.
-
Mechanism Visualization: Kinetic vs. Thermodynamic Control
Understanding the reversibility is key to selecting the right ylide for enones.
Figure 2: Divergent pathways for Sulfonium (Red) vs. Sulfoxonium (Blue) ylides on enone substrates.
References
-
Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society. [Link]
-
Aggarwal, V. K.; Richardson, J. (2003). "The application of sulfur ylides in asymmetric synthesis." Chemical Communications. [Link]
-
Gololobov, Y. G.; Nesmeyanov, A. N. (1987). "The current state of the Corey-Chaykovsky reaction." Tetrahedron. [Link]
-
Mundal, D. A. (2009). "Synthesis of Epoxides." Organic Syntheses. [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-[(4-bromophenyl)methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 2-[(4-bromophenyl)methyl]oxirane, a key intermediate in the synthesis of various biologically active compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as an indispensable tool for verification and characterization. This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for 2-[(4-bromophenyl)methyl]oxirane, supported by comparative data from structurally analogous compounds and established principles of NMR spectroscopy.
The Structural Significance of 2-[(4-bromophenyl)methyl]oxirane
2-[(4-bromophenyl)methyl]oxirane possesses a reactive epoxide ring and a brominated aromatic moiety, making it a versatile building block in medicinal chemistry. The precise arrangement of its protons, and thus their chemical shifts in an ¹H NMR spectrum, provides a unique fingerprint of the molecule's electronic and steric environment. Understanding this spectrum is crucial for confirming successful synthesis, assessing purity, and ensuring the correct isomeric form.
Predicting the ¹H NMR Spectrum: A Data-Driven Approach
Comparative Analysis with Model Compounds
To construct a predicted spectrum, we will draw comparisons with:
-
(S)-glycidyl benzyl ether: This compound provides an excellent model for the protons of the glycidyl group (the oxirane and adjacent methylene). The only significant difference is the absence of the bromine substituent on the phenyl ring.
-
Derivatives of 2-(4-bromophenyl)quinoline and 2-(4-bromophenyl)pyridine: These molecules offer insight into the expected chemical shifts and splitting patterns of the protons on a 4-bromophenyl ring.[2]
-
General ¹H NMR chemical shift tables: These provide foundational knowledge on the expected chemical shift ranges for protons in various chemical environments.[3][4]
Based on these comparisons, we can anticipate the following proton signals for 2-[(4-bromophenyl)methyl]oxirane:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Data |
| Aromatic Protons (H-Ar) | 7.45 - 7.55 | Doublet | ~8.5 | The two protons ortho to the bromine atom will be deshielded and appear as a doublet. Data from 2-(4-bromophenyl)quinoline shows similar doublets in this region.[2] |
| Aromatic Protons (H-Ar) | 7.10 - 7.20 | Doublet | ~8.5 | The two protons meta to the bromine atom will be more shielded and appear as a doublet, coupling with the ortho protons. |
| Benzylic Protons (-CH₂-) | ~4.6 | Doublet of Doublets (AB quartet) | Geminal: ~12, Vicinal: ~3-6 | These diastereotopic protons will exhibit complex splitting. In (S)-glycidyl benzyl ether, these protons appear around 4.6 ppm as two doublets (an AB quartet) due to their proximity to the chiral center of the oxirane ring.[5][6] |
| Oxirane Methine Proton (-CH-) | ~3.2 | Multiplet | This proton will be coupled to the two diastereotopic protons of the adjacent methylene group and the geminal proton on the oxirane ring. In (S)-glycidyl benzyl ether, this proton resonates around 3.2 ppm.[5] | |
| Oxirane Methylene Protons (-CH₂-) | 2.6 - 2.8 | Multiplets | These two diastereotopic protons will be coupled to each other and the oxirane methine proton, resulting in complex multiplets. In (S)-glycidyl benzyl ether, they appear as distinct multiplets at approximately 2.6 and 2.8 ppm.[5] |
The structure and predicted proton assignments are illustrated in the following diagram:
Figure 1. Molecular structure of 2-[(4-bromophenyl)methyl]oxirane with key proton groups highlighted.
Experimental Protocol for ¹H NMR Acquisition
To obtain an experimental spectrum for comparison, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of 2-[(4-bromophenyl)methyl]oxirane in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.
-
NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of 0 to 10 ppm is typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).
-
The following workflow diagram illustrates the process of obtaining and interpreting the ¹H NMR data:
Figure 2. A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum of 2-[(4-bromophenyl)methyl]oxirane.
Factors Influencing Chemical Shifts
It is important to note that the exact chemical shifts can be influenced by several factors:
-
Solvent: While CDCl₃ is standard, using a more polar solvent like DMSO-d₆ can cause shifts in the proton resonances, particularly for those near the polar epoxide ring.
-
Concentration: At high concentrations, intermolecular interactions can lead to slight changes in chemical shifts.
-
Temperature: Temperature can affect conformational equilibria, which in turn can influence the averaged chemical shifts observed.
Conclusion
This guide provides a comprehensive, data-supported prediction of the ¹H NMR spectrum of 2-[(4-bromophenyl)methyl]oxirane. By leveraging comparative data from structurally similar molecules, researchers can confidently identify this compound and verify its structure. The provided experimental protocol offers a robust method for obtaining high-quality spectral data for comparison. As with all spectroscopic analysis, a thorough understanding of the underlying principles and potential experimental variables is key to accurate structural elucidation.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2021). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(4-bromophenyl)methyl]oxirane. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The 1H NMR spectrum of (S)-glycidyl benzyl ether. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supplementary information. Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromobenzyl ether. Retrieved from [Link]
-
ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). (S)-glycidyl benzyl ether NMR problem. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-[(4-bromophenyl)methyl]oxirane (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Comparison: 2-(4-Bromobenzyl)oxirane vs. 4-Bromostyrene Oxide
Executive Summary
In the landscape of medicinal chemistry and synthetic intermediate design, the distinction between 2-(4-bromobenzyl)oxirane and 4-bromostyrene oxide is critical. While both are brominated aromatic epoxides used as electrophilic building blocks, they differ fundamentally in their carbon skeleton: the former possesses a methylene (
This structural variance dictates divergent reactivity profiles, particularly regarding regioselectivity during ring-opening reactions and metabolic stability . This guide provides a definitive technical comparison to assist researchers in accurate identification, selection, and application of these reagents.
Chemical Identity & Structural Analysis[1][2][3]
The primary distinction lies in the "homobenzylic" nature of the benzyl oxirane versus the "benzylic" nature of the styrene oxide.
| Feature | 2-(4-Bromobenzyl)oxirane | 4-Bromostyrene Oxide |
| IUPAC Name | 2-[(4-bromophenyl)methyl]oxirane | 2-(4-bromophenyl)oxirane |
| CAS Number | 62826-21-5 | 32017-76-8 (racemic) |
| Formula | ||
| Molecular Weight | 213.07 g/mol | 199.05 g/mol |
| Structural Class | Homobenzylic Epoxide (Aliphatic character) | Styrene Oxide (Benzylic character) |
| Key Moiety | Phenyl - Methylene - Epoxide | Phenyl - Epoxide |
Spectroscopic Distinction (The "Fingerprint")
Accurate identification relies heavily on
A. 4-Bromostyrene Oxide (Benzylic System)
The epoxide methine proton (
- ~3.80 - 3.85 ppm (dd): The diagnostic signal for the benzylic epoxide proton.
- ~2.80 & 3.15 ppm (dd): The terminal methylene protons of the epoxide ring.
- ~7.2 - 7.5 ppm: Aromatic protons (AA'BB' system).
B. 2-(4-Bromobenzyl)oxirane (Homobenzylic System)
The epoxide is insulated from the ring by a
- ~2.90 - 3.10 ppm (m): The epoxide methine proton (shielded relative to styrene oxide).
-
~2.70 - 2.90 ppm (d/m): The benzylic methylene spacer (
). This signal is absent in styrene oxide. - ~2.45 & 2.75 ppm: The terminal epoxide protons.
Analytic Check: If your spectrum lacks a multiplet/doublet integration of 2H in the 2.7–2.9 ppm range (the spacer) and shows a proton near 3.8 ppm, you have the Styrene Oxide .
Reactivity & Mechanistic Divergence
The presence of the methylene spacer fundamentally alters the electrophilicity and regioselectivity of the epoxide ring opening.
Regioselectivity Logic
-
4-Bromostyrene Oxide: Under acidic or neutral conditions, the benzylic carbon can stabilize a developing positive charge (carbocation character). Nucleophiles preferentially attack the internal (benzylic) carbon (
-like). Under basic conditions, steric hindrance directs attack to the terminal carbon ( ). -
2-(4-Bromobenzyl)oxirane: The homobenzylic position does not effectively stabilize a carbocation. The reaction is dominated by steric factors. Nucleophiles almost exclusively attack the terminal (less hindered) carbon (
) under most conditions.
Mechanistic Pathway Diagram
Caption: Divergent regioselectivity under acidic/neutral nucleophilic opening. Styrene oxides favor internal attack; benzyl oxiranes favor terminal attack.
Experimental Protocols
Protocol A: Synthesis of 2-(4-Bromobenzyl)oxirane
Rationale: This compound is typically synthesized via the Prilezhaev reaction of the corresponding allylbenzene.
-
Precursor: 1-bromo-4-(2-propenyl)benzene (4-bromoallylbenzene).
-
Reagent: m-Chloroperoxybenzoic acid (mCPBA), 1.2 equivalents.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve 4-bromoallylbenzene (10 mmol) in DCM (50 mL) at 0°C.
-
Add mCPBA (12 mmol) portion-wise over 20 minutes to avoid exotherm.
-
Stir at room temperature for 12–18 hours. Monitor by TLC (Hexane/EtOAc).[1]
-
Quench: Wash with saturated
(to reduce excess peroxide) followed by saturated (to remove m-chlorobenzoic acid byproduct). -
Purification: Silica gel column chromatography. Note: Homobenzylic epoxides are generally stable on silica, unlike some styrene oxides which may rearrange to aldehydes/ketones.
-
Protocol B: Synthesis of 4-Bromostyrene Oxide
Rationale: Direct epoxidation of styrene derivatives.
-
Precursor: 4-Bromostyrene .
-
Reagent: mCPBA or dimethyldioxirane (DMDO) for milder conditions.
-
Procedure:
-
Similar to Protocol A, but buffer the reaction with
(solid) during the addition. -
Critical Note: Styrene oxides are acid-sensitive. The byproduct (m-chlorobenzoic acid) can catalyze the rearrangement of the epoxide to 4-bromophenylacetaldehyde. Maintaining a basic/buffered environment is crucial during synthesis and workup.
-
Applications in Drug Discovery[4][5][6][7]
2-(4-Bromobenzyl)oxirane
-
Linker Chemistry: Used to introduce a 4-bromobenzyl group via a stable ether or amine linkage while generating a secondary hydroxyl group for solubility.
-
Protease Inhibitors: The homobenzylic scaffold mimics the phenylalanine side chain, making this epoxide a valuable intermediate for synthesizing transition-state analog inhibitors of proteases (e.g., HIV protease, renin).
-
Scaffold Construction: Reaction with primary amines yields 1-phenyl-3-aminopropan-2-ol derivatives, a core motif in various CNS-active agents.
4-Bromostyrene Oxide
-
Metabolic Probes: Used extensively to study Epoxide Hydrolase (mEH/sEH) activity. The rate of hydrolysis and enantioselectivity provides insight into metabolic detoxification pathways of halogenated styrenes.
-
Covalent Modifiers: Due to the activated benzylic position, it serves as a potent electrophile for labeling nucleophilic residues (cysteine/histidine) in proteins during proteomic profiling.
References
-
ChemicalBook. (2025). 2-(4-Bromophenyl)oxirane Properties and NMR Data. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-(4-Bromobenzyl)oxirane. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 4-Bromostyrene oxide. National Library of Medicine. Retrieved from
-
BenchChem. (2025). Reactivity of Styrene Oxides vs. Aliphatic Epoxides. Retrieved from
-
Moghaddam, F. M., et al. (2009). Comparison of the Ring Opening of Styrene Oxide with Previously Reported Methods. Journal of the Iranian Chemical Society. Retrieved from
Sources
Spectroscopic Profiling of Benzyl Oxirane: A Comparative IR Guide
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benzyl oxirane (CAS 4436-24-2), also known as (2,3-epoxypropyl)benzene or 1,2-epoxy-3-phenylpropane, is a critical intermediate in organic synthesis, particularly in the preparation of amphetamine derivatives and
For researchers monitoring epoxidation reactions (from allylbenzene) or hydrolytic ring-opening, Infrared (IR) spectroscopy provides the most immediate, non-destructive validation method. This guide details the diagnostic vibrational modes of benzyl oxirane and establishes a comparative framework against its precursors and derivatives to ensure precise reaction monitoring.
Part 1: Structural Vibrational Analysis
The IR spectrum of benzyl oxirane is a superposition of two distinct vibrational domains: the rigid, monosubstituted aromatic ring and the highly strained, reactive oxirane ring.
The "Epoxide Trinity"
While the aromatic signals are strong, they are spectrally "expensive" real estate that often obscures other features. The diagnostic value lies in the oxirane ring deformations in the fingerprint region. Three specific bands confirm the presence of the epoxide:[1]
-
Symmetric Ring Breathing (~1250 cm⁻¹): A "pulsing" vibration where all ring bonds stretch in phase.[1] This is often the cleanest marker as it lies in a relatively open window between the fingerprint and functional group regions.
-
Asymmetric Ring Deformation (~915 cm⁻¹): A strong band, but caution is required as it overlaps with the out-of-plane (OOP) bending of terminal alkenes.
-
Symmetric Ring Deformation (~830 cm⁻¹): A distinctive band often used to quantify epoxide content in resins and intermediates.
Molecular Vibrational Map
The following diagram visualizes the coupling between the structural moieties and their corresponding spectral signatures.
Figure 1: Vibrational assignment map linking structural moieties of benzyl oxirane to specific IR wavenumbers.[2] Green nodes indicate high-value diagnostic peaks.
Part 2: Comparative Analysis & Diagnostic Logic
The utility of IR in this context is differential. You are rarely identifying benzyl oxirane in isolation; you are distinguishing it from its precursor (Allylbenzene ) or its degradation product (1-phenylpropane-2,3-diol ).
Table 1: Differential Spectral Markers
| Vibrational Mode | Precursor: Allylbenzene | Target: Benzyl Oxirane | Product: Diol (Hydrolysis) | Diagnostic Action |
| O-H Stretch | Absent | Absent | Broad, Strong (3300-3500) | Critical Stop: Indicates ring opening/degradation. |
| C=C Stretch | 1640 cm⁻¹ (Med) | Absent | Absent | Disappearance confirms loss of alkene. |
| Ring Breathing | Absent | ~1250 cm⁻¹ (Distinct) | Absent | Appearance confirms epoxide formation. |
| Fingerprint (900-1000) | 910 & 990 cm⁻¹ (Strong) | ~915 cm⁻¹ (Med) | Absent | Danger Zone: 915 cm⁻¹ overlaps. Use 1250/830 for confirmation. |
| Ring Def. (Sym) | Absent | ~830 cm⁻¹ (Med) | Absent | Secondary confirmation of epoxide. |
| Ar-H OOP | 690, 740 cm⁻¹ | 698, 745 cm⁻¹ | 690, 740 cm⁻¹ | Non-diagnostic (Present in all). |
Scenario A: Monitoring Epoxidation (Allylbenzene
Benzyl Oxirane)
-
The Trap: Do not rely solely on the 915 cm⁻¹ peak. Allylbenzene has a massive doublet at 910/990 cm⁻¹ (vinyl C-H wag). As the reaction proceeds, the 990 peak will vanish, but the 910 peak may appear to merely shift or decrease in intensity as it is replaced by the epoxide's 915 cm⁻¹ band.
-
The Solution: Track the disappearance of 1640 cm⁻¹ (alkene C=C) and the appearance of 1250 cm⁻¹ (epoxide breathing).
Scenario B: Monitoring Stability (Benzyl Oxirane
Diol)
-
The Mechanism: Epoxides are electrophilic and susceptible to acid-catalyzed hydrolysis.
-
The Signal: The appearance of any broad absorption above 3000 cm⁻¹ is an immediate failure flag. Pure benzyl oxirane has sharp C-H stretches; the diol has a massive hydrogen-bonded O-H dominance.
Analytical Workflow
The following decision tree outlines the logic for verifying product purity during synthesis.
Figure 2: Logic flow for spectral verification of benzyl oxirane synthesis.
Part 3: Experimental Protocol
To ensure reproducibility and prevent artifact formation during measurement, follow this protocol.
1. Sample Preparation (ATR Method)
-
Technique: Attenuated Total Reflectance (ATR) is preferred over transmission cells (KBr) for this liquid to avoid path length issues and cell cleaning contamination.
-
Crystal Selection: Diamond or ZnSe.
-
Pre-Clean: Clean the crystal with isopropanol , NOT acetone. Acetone traces can show a carbonyl peak at 1715 cm⁻¹, which mimics oxidative degradation.
-
Deposition: Apply 10-20
L of neat benzyl oxirane. Ensure full crystal coverage.
2. Measurement Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). High resolution is recommended to resolve the aromatic C-H shoulder from the epoxide C-H.
-
Scans: 16-32 scans are sufficient.
-
Baseline Correction: Apply specifically in the 2500-1800 cm⁻¹ region to ensure the weak aromatic overtones are visible (though not diagnostic, they confirm the benzyl group).
3. Safety & Handling
-
Volatility: Benzyl oxirane is moderately volatile. Cap the ATR press immediately if the scan takes >1 minute.
-
Reactivity: Do not use acidic cleaning agents on the crystal before measurement; residual acid on the crystal surface can catalyze ring opening during the measurement, leading to false O-H detection.
References
-
National Institute of Standards and Technology (NIST). Oxirane, (phenylmethyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. (2022).[1][3][4] Discusses characteristic ring breathing (1250 cm⁻¹) and deformation (830 cm⁻¹) modes of the oxirane ring. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Alkenes and Aromatics. (2024).[4][5] Detailed assignment of monosubstituted benzene OOP bends and alkene C=C stretches. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. (2,3-Epoxypropyl)benzene 98 4436-24-2 [sigmaaldrich.com]
- 4. 2-(Phenylmethyl)oxirane | C9H10O | CID 94826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Guide: Styrene Oxide (Benzyl Epoxide) vs. Glycidyl Ethers
Executive Summary
This guide provides a technical comparison between Styrene Oxide (often colloquially referred to as "Benzyl Epoxide" or Phenyloxirane) and the Glycidyl Ether class (represented here by Benzyl Glycidyl Ether/Phenyl Glycidyl Ether).
The Core Distinction: The fundamental difference lies in the proximity of the aromatic ring to the epoxide function.
-
Styrene Oxide (SO): The phenyl ring is directly conjugated to the epoxide carbon. Reactivity is dominated by electronic effects (benzylic stabilization), leading to "abnormal" regioselectivity in acid catalysis (attack at the more substituted carbon).
-
Glycidyl Ethers (GE): The phenyl ring is separated by an ether linkage (
). Reactivity is dominated by steric effects , leading to classic behavior (attack at the less substituted carbon).
Molecular Architecture & Electronic Theory
To understand the reactivity, we must first analyze the electronic environment of the oxirane ring in both species.
| Feature | Styrene Oxide (Phenyloxirane) | Glycidyl Ether (e.g., Benzyl Glycidyl Ether) |
| Structure | Phenyl group attached directly to the epoxide ring. | Phenyl group separated by |
| Electronic Bias | Benzylic Resonance: The | Inductive Withdrawal: The oxygen atom exerts an inductive electron-withdrawing effect ( |
| Steric Profile | High steric bulk immediately adjacent to the ring. | Steric bulk is distal; the epoxide is more accessible. |
| Primary Reactivity Driver | Electronic (Resonance) | Steric (Accessibility) |
Mechanistic Divergence: Acid-Catalyzed Ring Opening[1][2]
The most critical divergence occurs under acidic conditions. This dictates the regioselectivity of nucleophilic attack (e.g., hydrolysis, alcoholysis).
The Pathways
-
Styrene Oxide: Protonation of the epoxide oxygen weakens the
bond. The developing positive charge at the benzylic position is stabilized by the phenyl ring. The nucleophile attacks this more substituted carbon (resembling an transition state). -
Glycidyl Ether: Protonation activates the ring, but without benzylic stabilization, the transition state is strictly
. The nucleophile attacks the less hindered (terminal) carbon.
Visualization of Regioselectivity
The following diagram illustrates the divergent pathways under acidic conditions.
Figure 1: Divergent regioselectivity under acid catalysis. Styrene oxide favors electronic control (alpha-attack), while glycidyl ethers favor steric control (beta-attack).
Reactivity Profile: Experimental Data
Comparative Kinetics (Aminolysis)
In neutral/basic conditions (aminolysis), steric factors dominate because the carbocation character is not significant.
| Parameter | Styrene Oxide | Glycidyl Ether (PGE/BGE) | Causality |
| Reaction Rate ( | Slower | Faster | The phenyl ring on Styrene Oxide provides significant steric hindrance to the approaching nucleophile, even at the terminal carbon. Glycidyl ethers have a methylene spacer, reducing this clash. |
| Regioselectivity (Base) | Both follow steric control in base. Styrene oxide may show trace | ||
| Temperature Sensitivity | High | Moderate | Styrene oxide requires higher activation energy to overcome the steric barrier of the phenyl ring. |
Quantitative Regioselectivity (Acid vs. Base)
Data synthesized from ring-opening studies (e.g., with methanol/H+).
| Condition | Styrene Oxide Product Distribution | Glycidyl Ether Product Distribution |
| Acid Catalyzed ( | 85 : 15 ( | 5 : 95 ( |
| Base Catalyzed ( | 5 : 95 ( | 1 : 99 ( |
Key Insight: If your synthesis requires substitution at the benzylic position, Styrene Oxide under acidic conditions is the only viable route. For terminal functionalization, Glycidyl Ethers are superior and faster.
Experimental Protocol: Kinetic Monitoring
To validate these reactivity differences in your specific matrix, use the following HPLC-based kinetic assay. This protocol is self-validating via an internal standard.
Materials
-
Substrate: 10 mM Styrene Oxide or Benzyl Glycidyl Ether.
-
Nucleophile: 50 mM Benzylamine (excess to ensure pseudo-first-order kinetics).
-
Internal Standard: 5 mM Naphthalene (inert).
-
Solvent: Acetonitrile/Water (50:50).
Workflow Diagram
Figure 2: Kinetic assay workflow for determining pseudo-first-order rate constants (
Data Analysis
Calculate the rate constant
Safety & Toxicology Profile
When selecting between these reagents for drug development, toxicity is a major covariate.
-
Styrene Oxide:
-
Classification: Probable Human Carcinogen (IARC Group 2A).
-
Mutagenicity: Direct-acting mutagen in Ames tests (Strain TA100) without metabolic activation. The benzylic epoxide is highly electrophilic toward DNA (N7-guanine adducts).
-
Handling: Requires closed systems and strict containment.
-
-
Phenyl/Benzyl Glycidyl Ether:
-
Classification: Generally considered less potent than styrene oxide, but still a sensitizer and potential mutagen.
-
Mutagenicity: Often requires metabolic activation (S9 fraction) to show significant mutagenicity, or shows lower potency due to rapid detoxification by epoxide hydrolases.
-
Handling: Standard fume hood protocols; potent skin sensitizer.
-
References
-
Regioselectivity of Styrene Oxide Ring Opening
-
Enzymatic & Chemical Hydrolysis
-
Mutagenicity Comparison
-
Mechanistic Review of Acid Catalysis
Sources
- 1. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates [mdpi.com]
- 2. (PDF) Enantioselective Hydrolysis of Styrene Oxide and [research.amanote.com]
- 3. Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether by a Variant of Epoxide Hydrolase from Agromyces mediolanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether by a Variant of Epoxide Hydrolase from Agromyces mediolanus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study on the mutagenic activity of styrene and styrene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicities of styrene oxide derivatives on bacterial test systems: relationship between mutagenic potencies and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chimia.ch [chimia.ch]
- 9. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Epoxide - Wikipedia [en.wikipedia.org]
- 11. Benzyl Group: Structure, Nomenclature, Examples and Reactions [chemistrylearner.com]
A Comparative Guide to HPLC Analysis Methods for 4-Bromobenzyl Oxirane Purity
In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromobenzyl oxirane, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its reactive epoxide ring, while synthetically valuable, also presents a potential source of impurities through side reactions or degradation. Therefore, robust and reliable analytical methods for its purity assessment are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity analysis of 4-bromobenzyl oxirane, offering insights into method selection and optimization.
The Criticality of Purity Profiling
Impurities in a starting material like 4-bromobenzyl oxirane can carry through the synthetic process, potentially leading to the formation of undesired by-products in the final API. These impurities can impact the drug's stability, bioavailability, and even its toxicological profile. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control and monitoring of impurities in drug substances.[1][2][3] This necessitates the development of validated, specific, and sensitive analytical methods to ensure the purity of intermediates like 4-bromobenzyl oxirane.
Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography is a powerful and versatile technique for separating, identifying, and quantifying compounds in a mixture.[2] For 4-bromobenzyl oxirane, several HPLC modes can be employed, each with its own advantages and considerations.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of HPLC used in the pharmaceutical industry due to its wide applicability and robustness.[4] It separates molecules based on their hydrophobicity.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). Nonpolar compounds, like 4-bromobenzyl oxirane, will have a stronger interaction with the stationary phase and thus a longer retention time.
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Initial conditions: 40% Acetonitrile.
-
Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (where the benzene ring of 4-bromobenzyl oxirane absorbs).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of 4-bromobenzyl oxirane in acetonitrile to a concentration of approximately 1 mg/mL.
Rationale: A gradient elution is employed to effectively separate impurities with a wide range of polarities. The initial lower concentration of the strong solvent (acetonitrile) allows for the retention and separation of more polar impurities, while the gradual increase in acetonitrile concentration elutes the main analyte and any less polar impurities.
| Parameter | Result |
| Retention Time of 4-bromobenzyl oxirane | ~15.2 min |
| Resolution between major impurities | > 2.0 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
| Precision (%RSD for 6 injections) | < 1.0% |
Diagram: RP-HPLC Workflow
Caption: Workflow for RP-HPLC purity analysis.
Chiral HPLC
Since 4-bromobenzyl oxirane is a chiral molecule, containing a stereocenter at the oxirane ring, it is crucial to determine its enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[5][6][7]
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and effective for a broad range of chiral compounds.[5][7]
-
Column: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Rationale: Normal-phase chromatography with a non-polar mobile phase is often preferred for chiral separations on polysaccharide-based CSPs as it can provide better selectivity. The isocratic mobile phase ensures consistent and reproducible separation of the enantiomers. The ratio of hexane to isopropanol may need to be optimized to achieve baseline separation.
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time | ~8.5 min | ~9.8 min |
| Resolution | > 1.5 | |
| Enantiomeric Excess (% ee) | Calculated from peak areas |
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. learnaboutpharma.com [learnaboutpharma.com]
Safety Operating Guide
2-[(4-bromophenyl)methyl]oxirane proper disposal procedures
Topic: 2-[(4-Bromophenyl)methyl]oxirane Proper Disposal Procedures CAS Number: 62826-21-5 Synonyms: 2-(4-Bromobenzyl)oxirane; 4-Bromobenzyl epoxide
Executive Summary: Operational Directive
For researchers and facility managers, the disposal of 2-[(4-bromophenyl)methyl]oxirane requires strict adherence to Halogenated Organic Waste protocols. Due to the presence of the reactive epoxide ring (an alkylating agent) and the halogenated aromatic ring, this compound poses both toxicity/mutagenicity and environmental persistence risks.
Immediate Action Required:
-
Classification: Segregate as Halogenated Organic Waste .
-
Incompatibility: Do NOT mix with strong acids, bases, or amines (risk of exothermic polymerization or ring-opening).
-
Destruction: The only validated destruction method for this waste stream is high-temperature incineration at a permitted facility equipped with acid gas scrubbers.
Chemical Identification & Hazard Profile
Before disposal, verification of the chemical identity is critical to ensure regulatory compliance (RCRA/EPA).
| Parameter | Specification |
| Chemical Name | 2-[(4-bromophenyl)methyl]oxirane |
| CAS Number | 62826-21-5 |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Structure | 4-Br-Phenyl-CH₂-Epoxide |
| Physical State | Solid (Low melting point) or Liquid (depending on purity/temp) |
Key Hazard Classifications (GHS)
-
Health Hazard: Skin/Eye Irritant (H315, H319); Skin Sensitizer (H317).
-
Genotoxicity: Suspected Muta/Carcinogen (Epoxides are direct-acting alkylating agents).
-
Environmental: Toxic to aquatic life with long-lasting effects (Brominated aromatic).
-
Reactivity: May polymerize exothermically upon contact with Lewis acids, mineral acids, or amines.
Waste Characterization & Segregation
Proper characterization determines the waste stream. This compound must never be disposed of down the drain or in general trash.[1]
Decision Logic for Waste Stream Selection
Figure 1: Waste Stream Decision Logic. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often mandates the "Halogenated" stream to prevent equipment corrosion at non-specialized incineration sites.
Detailed Disposal Protocols
Protocol A: Routine Laboratory Waste (Solids & Solutions)
Objective: Safe containment for off-site disposal.
-
Container Selection:
-
Use HDPE (High-Density Polyethylene) or Glass containers.
-
Avoid: Metal containers (unless lined) due to potential corrosion from hydrolysis byproducts (HBr) over long storage.
-
-
Labeling:
-
Affix a hazardous waste label immediately.
-
Mandatory Fields: "Hazardous Waste," "Halogenated Organic," "Toxic," "Reactive (Epoxide)."
-
Chemical Name: Write out the full name; do not use abbreviations or structures alone.
-
-
Segregation:
-
Store in a secondary containment tray.
-
Keep Away From: Acids (HCl, H₂SO₄), Bases (NaOH, KOH), and Amines. These can trigger uncontrolled polymerization or heat generation.
-
Protocol B: Spill Cleanup (Emergency Response)
Objective: Containment and neutralization of immediate hazard.
-
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a respirator (organic vapor cartridge) if outside a fume hood.
-
Containment:
-
Isolate the area.
-
Cover the spill with an inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).
-
Critical: Do NOT use paper towels or sawdust (combustible materials) for pure epoxide spills, as the heat of reaction could theoretically ignite them.
-
-
Decontamination (Surface):
-
Disposal of Debris:
-
Place all absorbents and contaminated gloves into a wide-mouth jar or heavy-duty hazardous waste bag.
-
Label as "Solid Waste: Contaminated with Brominated Epoxide."
-
Deactivation & Quenching (Advanced)
Note: In most institutional settings, "treatment in the bottle" is prohibited by EPA regulations (RCRA) without a permit. Quenching is described here primarily for spill residue neutralization or reaction workup , not for bulk waste treatment.
Mechanism: Epoxides can be opened via hydrolysis to form the corresponding diol, which is less reactive (though still halogenated).
Reaction:
Procedure (If required for safety prior to disposal):
-
Dilute the material in a non-reactive solvent (e.g., acetone).
-
Slowly add dilute sulfuric acid (1M) or aqueous sodium bisulfite.
-
Allow to stir until the epoxide test (e.g., 4-(p-nitrobenzyl)pyridine test) is negative.
-
The resulting mixture must still be disposed of as halogenated waste due to the bromine atom.
Professional Disposal (End-of-Life)
The ultimate fate of this chemical must be High-Temperature Incineration .
-
Vendor Requirements: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) is aware of the halogen content .
-
Why? Burning brominated compounds generates Hydrogen Bromide (HBr) gas. The incineration facility must use a scrubber to neutralize acid gases and prevent environmental release.
-
Lab Packs: Small bottles can be "Lab Packed" with other compatible halogenated organics.
References
-
Sigma-Aldrich. (n.d.).[8] 2-(4-Bromophenyl)oxirane Product Information & Safety. Retrieved from (Search CAS: 32017-76-8 / 62826-21-5).
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-(4-Bromobenzyl)oxirane.[8][9][10][11] Retrieved from .
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. fishersci.com [fishersci.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. chemscene.com [chemscene.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. 2-(4-BROMOPHENYL)OXIRANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. echemi.com [echemi.com]
- 10. 2-(4-Bromobenzyl)oxirane (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 11. Resources Browser [portal.ingemmet.gob.pe]
Personal Protective Equipment (PPE) & Handling Guide: 2-[(4-bromophenyl)methyl]oxirane
CAS No: 62826-21-5 (Primary analog reference) Synonyms: 2-(4-Bromobenzyl)oxirane; 4-Bromobenzyl glycidyl ether derivative. Chemical Class: Halogenated Aromatic Epoxide.
Part 1: Hazard Assessment & Risk Stratification
The Senior Scientist’s Perspective: Handling 2-[(4-bromophenyl)methyl]oxirane requires moving beyond generic "lab safety" into reactive intermediate protocols . As an epoxide, this compound is a strained cyclic ether acting as a potent electrophile (alkylating agent). The addition of the bromobenzyl group increases its lipophilicity, facilitating rapid dermal absorption.
The Core Threat: Silent Permeation & Sensitization The primary risk is not immediate chemical burn, but immunological sensitization and DNA alkylation .
-
Sensitization: Epoxides are haptens. They bind to skin proteins, triggering an immune response. Once sensitized, a researcher may suffer anaphylactic reactions upon trace re-exposure, effectively ending their ability to work with this entire class of chemistry.
-
Permeation: Standard laboratory nitrile gloves (4 mil/0.1mm) are permeable to aromatic epoxides. The cyclic ether structure solvates the nitrile polymer, often breaking through in <10 minutes without visible degradation.
Risk Stratification Table[1]
| Hazard Category | GHS Classification (Derived) | Operational Implication |
| Acute Toxicity | H302 (Harmful if swallowed) | Ingestion risk is low with proper hygiene; focus is on surface decon. |
| Skin Corrosion | H315 (Irritant) / H317 (Sensitizer) | CRITICAL: Direct contact must be prevented. Barrier integrity is paramount. |
| Genotoxicity | H341 (Suspected Mutagen) | Treat as a potential carcinogen. Use closed systems where possible. |
| Physical State | Low-melting Solid / Liquid | Melting point is often near RT (25-30°C). May exist as a slush; treat spills as liquids. |
Part 2: The PPE Matrix (Self-Validating System)
This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.
Hand Protection (The Critical Control Point)
Standard nitrile exam gloves are insufficient for prolonged contact.
| Task Type | Primary Glove | Secondary Glove | Validation Step |
| Weighing / Solids | Nitrile (Double) (Min 5 mil outer, 4 mil inner) | Contrasting Color (e.g., Orange under Blue) | Check for "color bleed" (tears). Change every 60 mins. |
| Liquid Handling / Synthesis | Laminate Film (Silver Shield / 4H) | Nitrile (Outer) (For grip/dexterity) | Laminate film provides >4hr breakthrough time against aromatics. |
| Spill Cleanup | Butyl Rubber or Viton (>15 mil) | Laminate Liner | Do not use standard nitrile for spills >10mL. |
Scientist's Note on Glove Selection: We recommend Silver Shield (Laminate) liners for all liquid handling. While dexterity is reduced, the permeation data for aromatic epoxides against nitrile is too variable to trust for "wet" work. If you must use nitrile for dexterity, use High-Performance Nitrile (0.12mm+) and adhere to the "Splash & Toss" rule: Any drop on the glove = Immediate change.
Respiratory & Body Protection
-
Respiratory:
-
Scenario A (Fume Hood): No respirator required if sash is at proper working height and face velocity >100 fpm.
-
Scenario B (Outside Hood/Spill): Full-face respirator with Combination Cartridges (OV/P100) . The "OV" (Organic Vapor) handles the volatile epoxide, while "P100" handles dusts/aerosols if the compound solidifies or is weighed.
-
-
Body:
-
Lab Coat: 100% Cotton or Nomex (fire resistant). Avoid synthetic blends which can melt into skin if a flammable solvent fire occurs.
-
Apron: Chemical-resistant apron (Tychem or PVC) required when transferring volumes >100mL.
-
Part 3: Operational Workflow
Workflow Visualization
The following diagram outlines the decision logic for handling and spill response.
Caption: Operational logic flow for PPE selection and spill response based on physical state.
Step-by-Step Handling Protocol
-
Preparation (The "Cold" Zone):
-
Prepare a Quench Solution before starting work: 5% Aqueous Sulfuric Acid or 10% Sodium Hydroxide. (Acid catalysis rapidly opens the epoxide ring to a diol, drastically reducing toxicity).
-
Verify Fume Hood flow.
-
Don PPE: Laminate inner gloves -> Nitrile outer gloves -> Lab coat -> Goggles.
-
-
Synthesis/Handling (The "Hot" Zone):
-
Keep all open containers inside the hood.
-
Use positive displacement pipettes for liquids to prevent dripping (high viscosity/surface tension issues).
-
Technique: Use a "dirty hand / clean hand" protocol. The left hand (dirty) stays in the hood; the right hand (clean) touches equipment knobs/notebooks.
-
-
Decontamination & Doffing:
-
Wipe Down: Wipe all exterior glassware with an acetone-soaked tissue, then dispose of the tissue as solid hazardous waste.
-
Glove Removal: Remove outer nitrile gloves inside the hood. Inspect inner laminate gloves. If clean, remove and store/dispose.[1][2][3]
-
Hand Wash: Wash hands with soap and water for 60 seconds immediately after doffing. Do not use solvents (acetone/ethanol) on bare skin, as this increases permeability to any remaining residue.
-
Part 4: Emergency Response & Disposal
Spill Management
-
Minor Spill (<5 mL/g):
-
Cover with absorbent pads.
-
Apply Quench Solution (5% H2SO4) to the pads to deactivate the epoxide in situ.
-
Wait 15 minutes.
-
Collect into a sealed bag labeled "Halogenated Organic Debris."
-
-
Major Spill (>50 mL/g):
Waste Disposal[2][4]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with strong oxidizers (Nitric acid) or strong amines (exothermic polymerization risk).
-
Pre-treatment: Ideally, reaction mixtures should be quenched (ring-opened) before disposal to minimize downstream hazards for waste handlers.
References
-
Sigma-Aldrich. (n.d.). 2-(4-Bromobenzyl)oxirane Product Sheet. Retrieved from
-
PubChem. (2025).[5] 2-(4-Bromophenyl)oxirane Compound Summary. National Library of Medicine. Retrieved from [5]
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from
-
Master Organic Chemistry. (2015). Epoxide Ring Opening. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
